molecular formula C13H9FO3 B597202 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261958-14-8

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B597202
CAS No.: 1261958-14-8
M. Wt: 232.21
InChI Key: KNAHNYJQQNDRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261958-14-8) is a high-purity biphenyl carboxylic acid derivative supplied for laboratory research applications . This compound has a molecular formula of C 13 H 9 FO 3 and a molecular weight of 232.21 g/mol . The biphenyl scaffold, characterized by two connected phenyl rings, is a significant structural motif in medicinal chemistry and materials science, often utilized as a building block for synthesizing more complex molecules . The specific substitution pattern of fluorine and hydroxyl groups on the biphenyl core makes this compound a valuable intermediate for pharmaceutical development and chemical synthesis . This chemical is intended solely for Research Use Only and is not approved for use in diagnostic or therapeutic procedures, nor for any form of human or veterinary use . It is the responsibility of the researcher to ensure compliance with all applicable local and institutional regulations for the safe handling and disposal of laboratory chemicals. Storage and Handling: For prolonged stability, it is recommended to store this product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

3-fluoro-5-(2-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAHNYJQQNDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683548
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-14-8
Record name 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid Molecular Formula: C₁₃H₉FO₃ Application: This biaryl scaffold serves as a critical intermediate in the development of thrombopoietin receptor agonists (similar to Eltrombopag) and metallo-enzyme inhibitors. The introduction of the fluorine atom at the C5 position of the benzoic acid ring is a strategic medicinal chemistry modification often used to block metabolic oxidation or modulate the pKa of the carboxylic acid.

Retrosynthetic Strategy

The most robust disconnection of the biaryl core relies on the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation allows for the convergent assembly of the two aromatic rings under mild conditions.

Disconnection Approach:

  • Bond: C1–C1' Biaryl Bond.

  • Fragment A (Electrophile): 3-Bromo-5-fluorobenzoic acid derivatives.

  • Fragment B (Nucleophile): 2-Hydroxyphenylboronic acid derivatives.

We define two distinct pathways based on scale and purity requirements:

  • Pathway A (Scalable/Industrial): Utilizes protecting groups (Ester/Ether) to maximize yield and simplify purification.

  • Pathway B (Direct/Discovery): Utilizes unprotected functional groups for rapid analog generation.

Pathway A: Protected Suzuki-Miyaura Coupling (Scalable)

This pathway is recommended for multi-gram to kilogram scale synthesis. Protecting the carboxylic acid as a methyl ester and the phenol as a methyl ether prevents catalyst poisoning and protodeboronation, ensuring high turnover numbers (TON).

Step 1: Esterification of 3-Bromo-5-fluorobenzoic acid

Starting Material: 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2)

  • Reagents: Methanol (MeOH), Sulfuric Acid (H₂SO₄, cat.)

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Fischer Esterification.

  • Yield Target: >95%

Step 2: Suzuki Coupling

Reactants: Methyl 3-bromo-5-fluorobenzoate + 2-Methoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·DCM (1–3 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Conditions: 80–100°C, Inert Atmosphere (N₂/Ar), 12–18 hours.

  • Note: The use of the methoxy-protected boronic acid significantly reduces the risk of protodeboronation compared to the free phenol.

Step 3: Global Deprotection

Reactant: Methyl 5-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylate.

  • Reagent: Boron Tribromide (BBr₃) in Dichloromethane (DCM).

  • Conditions: -78°C to RT.

  • Mechanism: BBr₃ cleaves the methyl ether (to phenol) and hydrolyzes the methyl ester (to acid) in a single workflow, though stepwise hydrolysis (LiOH) followed by demethylation is also viable.

Pathway B: Direct Coupling (Rapid Discovery)

For research-scale synthesis (<1g) where step count is critical, a direct coupling using the boronic acid of the benzoic acid fragment is efficient.

Starting Material: 3-Carboxy-5-fluorophenylboronic acid (CAS: 871329-84-9) or its Pinacol Ester (CAS: 936728-22-2).[1] Coupling Partner: 2-Iodophenol.

  • Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: n-Butanol or Toluene/Water.

  • Advantage: S-Phos is a bulky, electron-rich ligand that facilitates the oxidative addition of the aryl iodide and stabilizes the active Pd(0) species even in the presence of free hydroxyl groups.

Visualized Reaction Scheme

SynthesisPathways cluster_legend Legend StartA 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) Intermediate1 Methyl 3-bromo-5-fluorobenzoate StartA->Intermediate1 MeOH, H2SO4 (Protection) StartB 2-Methoxyphenylboronic acid CoupledProduct Methyl 5-fluoro-2'-methoxy- [1,1'-biphenyl]-3-carboxylate StartB->CoupledProduct Intermediate1->CoupledProduct Suzuki Coupling Pd(dppf)Cl2, K2CO3 Target 5-Fluoro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid CoupledProduct->Target BBr3, DCM (Global Deprotection) StartC 3-Carboxy-5-fluorophenylboronic acid (CAS: 871329-84-9) StartC->Target Direct Suzuki Pd(OAc)2/S-Phos (Pathway B) StartD 2-Iodophenol StartD->Target key1 Pathway A: Scalable (Protected) key2 Pathway B: Discovery (Direct)

Caption: Fig 1. Convergent synthesis pathways comparing the protected industrial route (Blue) vs. the direct discovery route (Red).

Experimental Protocols & Critical Parameters

Table 1: Key Reagents and Properties[2]
ReagentCAS NumberMW ( g/mol )RoleCritical Note
3-Bromo-5-fluorobenzoic acid 176548-70-2219.01Scaffold ALight sensitive; store in dark.
3-Carboxy-5-fluorophenylboronic acid 871329-84-9183.93Scaffold A (Alt)Prone to dehydration (boroxine formation).
2-Methoxyphenylboronic acid 5720-06-9151.96Scaffold BPreferred over free phenol for scale.
Pd(dppf)Cl₂·DCM 95464-05-4816.64CatalystRobust; tolerates steric bulk.
Detailed Protocol: Pathway A (Step 2 - Coupling)
  • Setup: To a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 3-bromo-5-fluorobenzoate (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq).

  • Solvent: Add 1,4-Dioxane (10 mL/g substrate) and degas by sparging with Nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.03 eq) and K₂CO₃ (2.0 eq, dissolved in minimal water).

  • Reaction: Heat to 90°C under Nitrogen atmosphere for 16 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT, dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide
  • Low Conversion: Often due to oxygen poisoning. Ensure rigorous degassing. If the aryl bromide is unreactive, switch to the more active Pd(t-Bu₃P)₂ catalyst.

  • Protodeboronation: If the boronic acid hydrolyzes before coupling, switch to the Pinacol Ester (CAS: 936728-22-2) and use anhydrous conditions with CsF as the base.

  • Homocoupling: If biaryl homodimers are observed, reduce the catalyst loading and ensure the boronic acid is added slowly or in portions.

References

  • Sigma-Aldrich. 3-Bromo-5-fluorobenzoic acid Product Analysis. Retrieved from

  • TCI Chemicals. 3-Carboxy-5-fluorophenylboronic Acid (CAS 871329-84-9).[2][3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. 3-Bromo-5-hydroxybenzoic acid (Related Analog Data). Retrieved from

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Advances. Retrieved from

  • ChemicalBook. Synthesis of 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid (Eltrombopag Intermediate). Retrieved from

Sources

Technical Whitepaper: Structural Elucidation of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It focuses on the structural elucidation of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , a critical scaffold in the synthesis of thrombopoietin receptor agonists like Eltrombopag .


 Coupling Analysis, and Synthetic Context

Executive Summary

The compound This compound (CAS: 1261958-14-8) represents a challenging but chemically rich analyte for NMR spectroscopy. Its structure combines a polar, exchangeable carboxylic acid/phenol system with a fluorine-substituted aromatic ring. This guide provides a definitive analysis of the expected spectral features, specifically the heteronuclear spin-spin coupling (


) that complicates the aromatic region. Accurate interpretation of this spectrum is essential for validating the purity of intermediates in the manufacturing of blockbuster thrombocytopenia drugs.

Chemical Structure & Numbering Strategy

Before spectral assignment, we must define the spin system. The molecule consists of two phenyl rings connected by a single bond (Suzuki biaryl).

  • Ring A (The Acid Ring): 1,3,5-substituted.

    • C1: Biphenyl linkage.[1]

    • C3: Carboxylic Acid (-COOH).[2][3]

    • C5: Fluorine (-F).[4][5]

    • Protons: H2, H4, H6.

  • Ring B (The Phenol Ring): 1,2-substituted (Ortho).

    • C1': Biphenyl linkage.[1]

    • C2': Hydroxyl (-OH).

    • Protons: H3', H4', H5', H6'.

Visualization of the Spin System

The following diagram illustrates the connectivity and the critical scalar coupling pathways influencing the NMR signals.

G cluster_0 Ring A (Fluorinated) cluster_1 Ring B (Phenolic) F5 F (Pos 5) H4 H4 (Ortho to F) F5->H4 ³J_HF (Ortho) ~8-10 Hz H6 H6 (Ortho to F) F5->H6 ³J_HF (Ortho) ~8-10 Hz H2 H2 (Meta to F) F5->H2 ⁴J_HF (Meta) ~5-7 Hz COOH COOH (Pos 3) COOH->H4 Deshielding Effect COOH->H2 Deshielding Effect OH OH (Pos 2') H_Arom Aromatic Protons (H3', H4', H5', H6')

Figure 1: Spin-spin coupling network highlighting the dominant


 interactions in Ring A.

Experimental Protocol (Self-Validating)

To obtain a spectrum capable of resolving the fine splitting patterns described below, strict adherence to sample preparation is required.

Materials
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: Chloroform-d is unsuitable due to the low solubility of the carboxylic acid and the potential for aggregation. DMSO disrupts intermolecular H-bonding, sharpening the -COOH and -OH signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): ≥ 5 seconds.

    • Critical: The quaternary carbons and carboxylic protons have long T1 relaxation times. Short D1 leads to integration errors for the COOH proton.

  • Scans (NS): 16 to 64 (depending on concentration).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignments

The following table summarizes the theoretical chemical shifts and multiplicity, synthesized from substituent chemical shift (SCS) additivity rules and empirical data from analogous fluorinated biphenyls.

The 1H NMR Data Table (DMSO-d6)
Proton LabelPositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-COOH 3-COOH12.5 – 13.5Broad SingletN/AHighly deshielded acidic proton.
-OH 2'-OH9.5 – 10.0Broad SingletN/APhenolic proton; broad due to exchange.
H2 Ring A8.05 – 8.15dd (Apparent t)

,

Deshielded by COOH. Meta to F.
H4 Ring A7.70 – 7.80dt or ddd

,

Ortho to F (large split). Ortho to COOH.[1]
H6 Ring A7.45 – 7.55ddd

,

Ortho to F. Shielded relative to H2/H4.
H6' Ring B7.25 – 7.35dd

,

Ortho to biphenyl link.
H4' Ring B7.15 – 7.25td

,

Para to OH.
H3' Ring B6.90 – 7.00dd

Ortho to OH (Shielded).
H5' Ring B6.85 – 6.95td

Meta to OH.[1]
Detailed Mechanistic Interpretation
The "Fluorine Fingerprint" (Ring A)

The most distinct feature of this spectrum is the splitting of Ring A protons by the


 nucleus (Spin 1/2, 100% abundance).
  • H4 and H6 (Ortho to F): These signals will not appear as simple doublets. They will exhibit a large

    
     coupling of ~8–10 Hz . This often causes them to overlap with other aromatic signals or appear as "pseudo-triplets" if the H-H coupling constants are similar.
    
  • H2 (Meta to F): Even though it is meta, the

    
     coupling is significant (~5–7 Hz)  in fluorobenzenes. This proton appears as a doublet of doublets (dd) but may look like a triplet due to the coincidence of 
    
    
    
    and
    
    
    values.
The Biphenyl Linkage Effect

The rotation around the C1-C1' bond is restricted but not frozen at room temperature. However, the 2'-OH group often forms an intramolecular hydrogen bond with the


-system or the solvent, stabilizing a conformation that places H6 and H6' in proximity. This can cause NOE (Nuclear Overhauser Effect)  interactions, which are useful for confirming the regiochemistry of the biphenyl coupling.

Synthesis & Process Context

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted boronic acid or dehalogenated byproducts). This molecule is typically synthesized via a Suzuki-Miyaura coupling .

Synthetic Pathway Diagram

Synthesis SM1 3-Bromo-5-fluorobenzoic acid (Ring A Precursor) Prod This compound (Target) SM1->Prod + SM2 SM2 2-Hydroxyphenylboronic acid (Ring B Precursor) SM2->Prod Imp1 Impurity: Protodeboronation (Phenol) SM2->Imp1 Hydrolysis Cat Pd(PPh3)4 / K2CO3 Suzuki Coupling Imp2 Impurity: Homocoupling

Figure 2: Suzuki-Miyaura coupling pathway showing the origin of the target scaffold and potential impurities.

Validation Checklist

To confirm the identity of the compound without a reference standard, follow this logic flow:

  • Count the Protons: Integrate the aromatic region (6.5–8.5 ppm). It must sum to 7 protons .[1] If it sums to 8, the starting material (bromo-benzoic acid) might be present.

  • Verify Fluorine Coupling: Run a

    
    -decoupled 
    
    
    
    NMR
    (if hardware permits). The complex multiplets at H4, H6, and H2 should collapse into simple singlets or doublets (based only on H-H coupling). This is the "Gold Standard" for proof of structure.
  • Check Exchangeables: Add

    
     to the NMR tube. The signals at ~13.0 ppm and ~9.8 ppm should disappear.
    

References

  • Eltrombopag Synthesis & Intermediates

    • Process for the preparation of Eltrombopag olamine and its intermediates.[6][7] US Patent 11,161,821. (2021). Describes the Suzuki coupling of halogenated benzoic acids with phenol boronic acids.

  • Fluorine-Proton Coupling Constants

    • Tables of 19F Coupling Constants. Alfa Chemistry.[1] (Detailed tabulation of J-values for fluorobenzenes:

      
      , 
      
      
      
      ).
  • General NMR Prediction & Biphenyl Shifts

    • Predicting 1H-NMR Spectrum From Structure. Chemistry LibreTexts.[1] (Principles of aromatic coupling and chemical shift additivity).

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1261958-14-8 Molecular Formula: C₁₃H₉FO₃ Molecular Weight: 232.21 g/mol Role: Key Intermediate (Eltrombopag Synthesis)

Executive Summary

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a critical pharmaceutical intermediate used primarily in the synthesis of Eltrombopag , a thrombopoietin receptor agonist. As a biphenyl derivative possessing both a carboxylic acid (


) and a phenolic hydroxyl group (

), its solubility profile is highly pH-dependent.

This guide provides a technical analysis of its solubility behavior, theoretical physicochemical constants, and validated experimental protocols for researchers optimizing reaction yields or purification processes. Understanding the solubility landscape of this compound is essential for controlling impurity carryover (e.g., unreacted boronic acids) and ensuring the solid-state stability of the final API.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the interplay between its lipophilic biphenyl core and its ionizable functional groups.

Structural Analysis
  • Hydrophobic Core: The fluorinated biphenyl scaffold confers significant lipophilicity, making the neutral molecule poorly soluble in water but highly soluble in organic solvents like DMSO or THF.

  • Ionizable Groups:

    • Carboxylic Acid (C3): The primary ionization center. At pH > 5, this group deprotonates to form a mono-anion, drastically increasing aqueous solubility.

    • Phenolic Hydroxyl (C2'): A secondary ionization center. At pH > 10, the compound forms a dianion. The ortho position of the hydroxyl group may participate in intramolecular hydrogen bonding, potentially stabilizing the neutral form and reducing solubility in non-polar media compared to non-hydroxylated analogs.

  • Fluorine Substituent (C5): The fluorine atom increases the lipophilicity (LogP) and metabolic stability compared to the hydrogen analog, while slightly increasing the acidity of the benzoic acid moiety due to inductive electron withdrawal.

Theoretical Physicochemical Constants

Values are predicted based on structure-activity relationship (SAR) models for biphenyl carboxylic acids.

PropertyPredicted ValueImplication for Solubility
LogP (Neutral) 3.2 – 3.5High affinity for organic phases; poor aqueous solubility.
LogD (pH 7.4) 0.5 – 1.0At physiological pH, the ionized fraction dominates, lowering effective lipophilicity.
pKa1 (COOH) 4.0 – 4.5Solubility increases 10-fold for every pH unit above this value.
pKa2 (Phenol) 9.5 – 10.5Significant solubility enhancement only in strong alkaline conditions (pH > 10).
Polar Surface Area ~60 ŲModerate polarity; suggests good permeability but limited water interaction.

Solubility Profile

The following data categorizes the solubility of this compound across various solvent classes.

Aqueous Solubility (pH Dependent)

The compound exhibits a "U-shaped" or sigmoidal solubility curve typical of weak acids.

  • pH 1.2 (0.1N HCl): Practically Insoluble. The compound exists in its neutral, protonated form.

  • pH 6.8 (Phosphate Buffer): Moderately Soluble. The carboxylic acid is deprotonated (

    
    ), forming a soluble salt.
    
  • pH 12 (0.01N NaOH): Highly Soluble. Both the carboxylic acid and phenol are deprotonated (

    
     and 
    
    
    
    ), maximizing solvation.
Organic Solvent Screen

Solubility estimates at 25°C.

Solvent ClassSolventSolubility RatingApplication
Dipolar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Ideal for reaction media and stock solutions.
Polar Protic Methanol, EthanolGood (20-50 mg/mL) Suitable for recrystallization (often with water antisolvent).
Ethers THF, 2-MeTHFGood Common reaction solvent for coupling steps.
Chlorinated Dichloromethane (DCM)Moderate Useful for extraction from acidic aqueous phases.
Hydrocarbons Hexane, HeptanePoor (<1 mg/mL) Excellent antisolvents for precipitation.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the exact solubility limit in a specific solvent system.

  • Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (buffer or organic).

  • Equilibration: Cap the vial and place it on an orbital shaker or thermomixer at 25°C for 24 hours. Ensure solid material remains visible; if all solid dissolves, add more compound.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (use PVDF for aqueous samples).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (254 nm).

    • Note: Construct a calibration curve using a standard solution in DMSO.

Protocol B: Recrystallization Solvent Screening

Use this protocol to purify the intermediate from reaction byproducts.

  • Dissolution: Dissolve 100 mg of crude intermediate in the minimum amount of hot Ethanol or Methanol (approx. 60°C).

  • Clarification: If insoluble particles remain, filter the hot solution.

  • Nucleation: Slowly add water (antisolvent) dropwise to the hot solution until a persistent turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C. Rapid cooling may trap impurities.

  • Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture. Dry under vacuum at 40°C.

Visualizations

Diagram 1: Solubility Screening Workflow

This flowchart outlines the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: Define Goal Goal Application? Start->Goal Reaction Synthesis / Reaction Goal->Reaction Synthesis Purification Purification / Isolation Goal->Purification Purity Analysis Analytical (HPLC/NMR) Goal->Analysis QC HighSol Use Dipolar Aprotic (DMSO, DMF, NMP) Reaction->HighSol Recryst Recrystallization Purification->Recryst Diluent Use Mobile Phase or DMSO Analysis->Diluent CheckReact Check Reactivity HighSol->CheckReact Verify Stability SolventPair Solvent/Antisolvent (EtOH/Water or THF/Heptane) Recryst->SolventPair Screen

Caption: Decision matrix for solvent selection based on process requirements.

Diagram 2: pH-Dependent Ionization States

This diagram illustrates the dominant chemical species at different pH levels, explaining the solubility shifts.

IonizationStates LowPH pH < 4 Neutral Species (Insoluble) MidPH pH 6-8 Mono-Anion (COO-) (Soluble) LowPH->MidPH pKa1 ~4.2 (Deprotonation of COOH) HighPH pH > 10 Dianion (COO-, O-) (Highly Soluble) MidPH->HighPH pKa2 ~9.8 (Deprotonation of Phenol)

Caption: Sequential deprotonation steps of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135449332, Eltrombopag. (Parent compound data used for structural inference).[1][2][3] Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Revolade (Eltrombopag). (Contains details on manufacturing intermediates and solubility classification). Retrieved from [Link]

  • SynZeal Research. Eltrombopag Impurities and Intermediates Standards. Retrieved from [Link]

Sources

Discovery of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound, a fluorinated biphenyl derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, physicochemical properties, and hypothesized biological relevance based on its structural motifs. The narrative emphasizes the causal logic behind synthetic strategies and the potential applications derived from structure-activity relationship principles.

Introduction and Molecular Overview

This compound (CAS No. 1261958-14-8) belongs to the biphenyl class of compounds, a structural core frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1] The molecule's architecture, featuring two interconnected phenyl rings, is strategically functionalized with a carboxylic acid, a hydroxyl group, and a fluorine atom. This specific arrangement of functional groups suggests a molecule designed with intent, likely as a scaffold for drug discovery or as a specialized chemical intermediate.

The presence of the 2'-hydroxy and 3-carboxylic acid groups creates a structure reminiscent of salicylic acid derivatives, which are well-known for their anti-inflammatory properties.[2] The addition of a second phenyl ring and a fluorine atom introduces significant modifications. The biphenyl extension can enhance binding affinity to biological targets through additional hydrophobic and van der Waals interactions, while the fluorine atom can modulate the molecule's electronic properties, metabolic stability, and membrane permeability—key considerations in modern drug design.[3][4]

This guide will elucidate the rational synthesis of this compound, detail its key physical and chemical characteristics, and explore its potential therapeutic applications by drawing parallels with structurally related, biologically active molecules.

Physicochemical and Structural Data

A precise understanding of a molecule's properties is fundamental to its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1261958-14-8[5]
Molecular Formula C₁₃H₉FO₃[5]
Molecular Weight 232.21 g/mol [5]
Appearance Solid (presumed)[6]
SMILES O=C(C1=CC(C2=CC=CC=C2O)=CC(F)=C1)O[5]
Storage Sealed in dry, 2-8°C[5]
pKa (Predicted) Carboxylic acid: ~3-5; Phenolic -OH: ~9-11[6]
Solubility Limited solubility in water (predicted)[6]

The molecule's structure incorporates three key functional groups that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): Confers acidic properties and serves as a primary site for hydrogen bonding or salt formation.

  • Phenolic Hydroxyl (-OH): A weakly acidic group that can also participate in hydrogen bonding and is crucial for the activity of many NSAID-like compounds.

  • Fluorine (-F): As the most electronegative element, its substitution on the phenyl ring alters the local electron density, potentially enhancing binding interactions and blocking metabolic oxidation at that position.

Rational Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The "discovery" of a specialized molecule like this compound is intrinsically linked to its synthesis. The most logical and widely adopted method for constructing the core biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8]

Causality of Method Selection: The Suzuki-Miyaura reaction is the preeminent choice for this transformation due to its exceptional functional group tolerance, use of stable and commercially available organoboron reagents, and generally mild reaction conditions that prevent the degradation of sensitive moieties like the hydroxyl and carboxylic acid groups.[7] The reaction reliably forms a carbon-carbon bond between an aryl halide and an arylboronic acid, which is the central challenge in synthesizing this target.

The overall synthetic strategy is depicted below.

G cluster_0 Retrosynthetic Analysis cluster_1 Starting Materials Target 5-Fluoro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Retrosynthesis SM1 3-Bromo-5-fluorobenzoic acid (Aryl Halide Partner) Disconnect->SM1 SM2 (2-Hydroxyphenyl)boronic acid (Boronic Acid Partner) Disconnect->SM2

Caption: Retrosynthesis of the target molecule via a Suzuki coupling disconnection.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, grounded in established and extensively published chemical literature.[9][10]

Objective: To synthesize this compound from 3-Bromo-5-fluorobenzoic acid and (2-Hydroxyphenyl)boronic acid.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • (2-Hydroxyphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-5-fluorobenzoic acid (1.0 eq), (2-Hydroxyphenyl)boronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq). Add this catalyst mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH 2-3 with 1M HCl. This protonates the carboxylate, causing the product to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Biological Activity and Therapeutic Applications

While specific bioactivity data for this exact molecule is not publicly available, its structural components strongly suggest potential applications in drug development. The analysis below is based on the principle of chemical similarity, where related structures often exhibit comparable biological effects.

G cluster_apps Hypothesized Therapeutic Targets Molecule 5-Fluoro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid COX Cyclooxygenase (COX) Enzymes (Anti-inflammatory) Molecule->COX Salicylic acid motif suggests NSAID-like activity Bacteria Bacterial Proteins/Enzymes (Antimicrobial) Molecule->Bacteria Hydroxyphenyl derivatives show antimicrobial effects Cancer Cancer Cell Pathways (Anticancer) Molecule->Cancer 5-Fluoro substitution is key in drugs like 5-Fluorouracil

Caption: Hypothesized biological targets based on structural motifs.

  • Anti-inflammatory Agent: The core structure contains a salicylic acid-like motif (a hydroxyl group ortho to a carboxylic acid on a phenyl ring). This is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] The biphenyl extension could confer selectivity for the COX-2 isoform, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Antimicrobial and Antifungal Potential: Numerous studies have demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid possess activity against Gram-positive bacteria and drug-resistant fungi.[1][11] The 2'-hydroxyphenyl moiety in the target compound is a key feature in these active molecules, suggesting it could serve as a scaffold for developing new antimicrobial agents.

  • Anticancer Applications: The presence of a fluorine atom at the 5-position is a well-established strategy in anticancer drug design. The canonical example is 5-Fluorouracil (5-FU), an antimetabolite that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[3][12] While the mechanism would differ, the 5-fluoro substitution in this biphenyl structure could enhance its potential as an anticancer agent, possibly by improving metabolic stability or target binding affinity.[4] A related experimental anti-cancer agent, also a complex biphenyl derivative, has undergone preclinical characterization.[13]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential for applications in medicinal chemistry. Its rational design, centered around the robust Suzuki-Miyaura coupling, allows for its efficient construction. The strategic placement of its functional groups—a carboxylic acid, a hydroxyl group, and a fluorine atom—on a biphenyl scaffold creates a molecule with a compelling, albeit hypothesized, pharmacological profile.

Future research should be directed toward the empirical validation of its predicted biological activities. Key next steps would include:

  • In Vitro Screening: Assay the compound's activity against COX-1 and COX-2 enzymes, a panel of pathogenic bacteria and fungi, and various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substitution patterns on the phenyl rings to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its drug-likeness.

This technical guide serves as a foundational resource, providing the synthetic framework and a logically derived hypothesis for the utility of this promising compound, thereby enabling further investigation by the scientific community.

References

  • Pipzine Chemicals. 5-Fluoro-2-hydroxy-pyridine-3-carboxylic Acid.
  • ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507).
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
  • PubChem. 5-Fluoro-2-hydroxynicotinic acid.
  • PubMed. Clinical pharmacology of 5-fluorouracil.
  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • BLDpharm. This compound.
  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • PubMed (NIH). Biochemical and clinical pharmacology of 5-fluorouracil.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • PubChem. 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid.
  • ResearchGate. Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone.
  • PubMed. Preclinical characterization of 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid metabolism: in vitro species comparison and in vivo disposition in rats.
  • PubMed. 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase.
  • Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....

Sources

Methodological & Application

Use of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its precursors in medicinal chemistry, specifically within the context of Thrombopoietin Receptor (TPO-R) agonist development and Fragment-Based Drug Discovery (FBDD).

Advanced Protocols for Synthesis, Functionalization, and Biological Screening

Part 1: Technical Overview & Identity Resolution

Critical Technical Note: Identity Verification

Important: A discrepancy often exists in commercial databases regarding this chemical series. Researchers must distinguish between the target research tool and its commercially available precursor.

  • Target Molecule (The Research Tool): this compound.

    • Role: A privileged scaffold for TPO-R agonists (Eltrombopag analogs) and NSAID derivatives (Diflunisal analogs).

  • Commercial Precursor (CAS 374538-01-9): (4-Fluoro-3-formylphenyl)boronic acid.[1]

    • Role: The primary building block used to synthesize the target molecule via Suzuki-Miyaura cross-coupling followed by oxidation.

This guide focuses on the use of the target molecule as a research tool, while providing the necessary protocols to generate it from the CAS 374538-01-9 precursor.

Scientific Context & Mechanism

The 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known for its ability to chelate metal ions (crucial for the mechanism of Eltrombopag) and engage in hydrogen bonding with receptor pockets.

Key Applications:

  • TPO-R Agonist Development: This molecule serves as a simplified, fluorinated analog of the Eltrombopag headgroup. The fluorine substitution at the 5-position is used to modulate metabolic stability (blocking CYP450 oxidation) and alter the pKa of the carboxylic acid, potentially improving oral bioavailability.

  • Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe "hot spots" on protein surfaces, particularly for targets involving protein-protein interactions (PPIs).

  • Impurity Profiling: Used as a reference standard to identify fluorinated impurities in the synthesis of biphenyl-based APIs.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the synthesis and application workflow for this research tool.

G Precursor Precursor (CAS 374538-01-9) (4-Fluoro-3-formylphenyl)boronic acid Coupling Step 1: Suzuki Coupling (+ 2-Bromophenol) Precursor->Coupling Pd(dppf)Cl2, K2CO3 Intermediate Intermediate Aldehyde Scaffold Coupling->Intermediate Oxidation Step 2: Pinnick Oxidation (Aldehyde -> Carboxylic Acid) Intermediate->Oxidation NaClO2, NaH2PO4 Target Target Research Tool This compound Oxidation->Target App1 TPO-R Binding Assays Target->App1 App2 Metabolic Stability (Microsomes) Target->App2

Figure 1: Synthetic pathway from commercial precursor CAS 374538-01-9 to the target research tool.

Protocol A: Synthesis of the Research Tool

Objective: To generate high-purity (>98%) this compound for biological screening.

Step 1: Suzuki-Miyaura Coupling
  • Reagents:

    • (4-Fluoro-3-formylphenyl)boronic acid (CAS 374538-01-9): 1.0 equiv.[1][2]

    • 2-Bromophenol: 1.1 equiv.

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%).

    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a reaction flask with the boronic acid, 2-bromophenol, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Add degassed 1,4-dioxane (10 mL/g substrate) and

      
       solution.
      
    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of boronic acid.

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Result: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (Intermediate).

Step 2: Pinnick Oxidation (Aldehyde to Acid)
  • Reagents:

    • Aldehyde Intermediate (from Step 1): 1.0 equiv.

    • Sodium Chlorite (

      
      ): 3.0 equiv.
      
    • Sodium Dihydrogen Phosphate (

      
      ): 2.0 equiv.
      
    • Scavenger: 2-Methyl-2-butene (10 equiv).

    • Solvent: t-Butanol / Water (3:1).

  • Procedure:

    • Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

    • Dissolve

      
       and 
      
      
      
      in water; add this solution dropwise to the reaction mixture at 0°C.
    • Warm to RT and stir for 2–4 hours.

    • Workup: Acidify to pH 2–3 with 1N HCl. Extract with EtOAc (x3).

    • Purification: Recrystallization from Ethanol/Water or preparative HPLC.

    • Result:This compound .

Protocol B: Application in TPO-R Binding Assay (Fluorescence Polarization)

Objective: To evaluate the binding affinity of the fluorinated fragment against the Thrombopoietin Receptor (TPO-R) transmembrane domain.

Rationale: The biphenyl-carboxylic acid moiety mimics the metal-binding domain of Eltrombopag. This assay determines if the 5-Fluoro substitution affects binding affinity compared to the non-fluorinated parent.

  • Materials:

    • Recombinant human TPO-R (extracellular domain).

    • Fluorescent Probe: FITC-labeled Eltrombopag analog.

    • Test Compound: this compound (dissolved in DMSO).

  • Procedure:

    • Preparation: Dilute TPO-R protein to 10 nM in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20).

    • Titration: Prepare a 10-point serial dilution of the Test Compound (0.1 nM to 10 µM).

    • Incubation: Mix 10 µL of protein, 10 µL of Test Compound, and 10 µL of FITC-Probe (final conc. 5 nM) in a black 384-well plate.

    • Equilibration: Incubate for 60 minutes at RT in the dark.

    • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • Analysis: Plot mP vs. log[Concentration] to determine

      
      .
      

Part 3: Data Analysis & Specifications

Physicochemical Properties (Predicted)

The introduction of fluorine significantly alters the lipophilicity and pKa compared to the non-fluorinated analog.

PropertyNon-Fluorinated Analog5-Fluoro Analog (Target)Impact of Fluorine
Formula


Metabolic blocking
MW 214.22 Da232.21 DaSlight increase
cLogP 3.23.5Increased lipophilicity
pKa (Acid) ~4.2~3.8Increased acidity (stronger ionic bond)
TPSA 57.5 Ų57.5 ŲUnchanged
Interpretation of Results
  • Higher pIC50: If the 5-Fluoro analog shows higher affinity than the parent, the fluorine is likely engaging in a favorable interaction with a hydrophobic pocket or increasing the acidity of the carboxylic acid to strengthen the salt bridge with the receptor (e.g., Lysine/Arginine residues).

  • Metabolic Stability: In microsomal stability assays, the 5-Fluoro analog should show a longer half-life (

    
    ) if the 5-position was a primary site of metabolic oxidation in the parent molecule.
    

Part 4: References

  • Eltrombopag Discovery: Erickson-Miller, C. L., et al. "Discovery and characterization of a selective, nonpeptidyl thrombopoietin receptor agonist." Experimental Hematology, 2005. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Pinnick Oxidation: Bal, B. S., et al. "Oxidation of aldehydes to carboxylic acids." Tetrahedron, 1981. Link

  • CAS 374538-01-9 Data: PubChem Compound Summary for CID 2778651. Link[2]

Sources

Application Note: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a specialized pharmacophore scaffold primarily utilized in the discovery and optimization of Thrombopoietin Receptor Agonists (TPO-RAs) and Transthyretin (TTR) Stabilizers .

Structurally, it represents a C5-fluorinated derivative of the key Eltrombopag intermediate (2'-hydroxybiphenyl-3-carboxylic acid). The introduction of the fluorine atom at the C5 position of the benzoic acid ring is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Hotspots: Prevent oxidative metabolism (hydroxylation) at the electron-rich phenyl ring, potentially extending in vivo half-life (

    
    ).
    
  • Modulate Lipophilicity: Increase

    
     slightly to improve membrane permeability without compromising solubility significantly.
    
  • Enhance Binding Affinity: Induce electronic effects that strengthen the hydrogen bond network within the TPO receptor (c-Mpl) transmembrane domain.

This guide details the application of this scaffold in synthesizing next-generation TPO mimetics and provides protocols for its derivatization and biological validation.

Scientific Rationale & Mechanism

The "Fluorine Effect" in Biphenyl Scaffolds

In the context of Eltrombopag-class molecules, the biphenyl-3-carboxylic acid moiety acts as the "anchor" that interacts with the transmembrane domain of the TPO receptor (specifically His499 and Thr496 residues).

  • Parent Scaffold: 2'-hydroxybiphenyl-3-carboxylic acid.[1][2][3][4][5]

  • Modification: 5-Fluoro substitution.

  • Impact: The fluorine atom withdraws electron density from the aromatic ring (inductive effect,

    
    ), lowering the 
    
    
    
    of the carboxylic acid slightly, potentially strengthening ionic interactions with histidine residues in the receptor pocket. Furthermore, the C-F bond is metabolically inert, blocking P450-mediated oxidation at this position.
Signaling Pathway Activation

Compounds derived from this scaffold (e.g., 5-fluoro-Eltrombopag analogs) function as non-peptide TPO mimetics. They bind to the transmembrane domain of the c-Mpl receptor, inducing a conformational change that triggers the JAK/STAT signaling cascade.

TPO_Signaling Compound 5-F-Biphenyl Derivative (Ligand) cMpl c-Mpl Receptor (Transmembrane Domain) Compound->cMpl Allosteric Binding JAK2 JAK2 Phosphorylation cMpl->JAK2 Conf. Change STAT STAT3 / STAT5 Activation JAK2->STAT Phosphorylation Nucleus Nuclear Translocation STAT->Nucleus Dimerization GeneExp Gene Expression (Bcl-xL, p21) Nucleus->GeneExp Outcome Megakaryocyte Proliferation GeneExp->Outcome

Figure 1: Mechanism of Action for TPO-R Agonists derived from the 5-Fluoro-biphenyl scaffold.

Experimental Protocols

Protocol A: Synthesis of TPO-RA Analog (Azo-Coupling)

Objective: To synthesize a 5-fluoro-Eltrombopag analog using this compound as the starting material.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nitrating Agent: Nitric acid (

    
    ) / Sulfuric acid (
    
    
    
    )
  • Reducing Agent:

    
    , Pd/C (10%)
    
  • Coupler: 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one (Pyrazolone derivative)

  • Solvents: Methanol, Ethanol, Water, HCl.

Step-by-Step Workflow:

  • Nitration (Introduction of Amino Precursor):

    • Dissolve the scaffold (5-F-HBCA) in glacial acetic acid.

    • Add fuming

      
       dropwise at 0–5°C. The hydroxyl group at 2' directs the nitro group to the 3' position (ortho to OH).
      
    • Stir for 2 hours. Pour into ice water. Filter the yellow precipitate (3'-nitro-intermediate).

    • Checkpoint: Verify regioselectivity via

      
      -NMR (Look for loss of 3'-H signal).
      
  • Reduction (Nitro to Amine):

    • Suspend the nitro compound in Methanol. Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 40 psi

      
       for 4 hours at RT.
      
    • Filter through Celite to remove Pd/C. Concentrate filtrate to yield 3'-amino-5-fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .

  • Diazotization & Azo Coupling:

    • Dissolve the amine intermediate in 1N HCl (aq) and cool to 0°C.

    • Add

      
       (1.1 eq) dropwise to form the diazonium salt. Stir for 20 min.
      
    • In a separate vessel, dissolve the Pyrazolone derivative in Ethanol/Water with

      
       (pH adjusted to ~8).
      
    • Slowly add the diazonium salt solution to the Pyrazolone solution at 0–5°C. The solution will turn deep orange/red immediately.

    • Stir for 2 hours, allowing to warm to RT.

    • Acidify with 1N HCl to precipitate the final product.

  • Purification:

    • Recrystallize from Glacial Acetic Acid or DMF/Water.

    • Yield Target: >60% overall.

Protocol B: Solubility & Stability Profiling

Objective: To quantify the impact of the 5-Fluoro substitution on physicochemical properties compared to the non-fluorinated parent.

Materials:

  • HPLC System (Agilent 1200 or equivalent) with UV detection (254 nm).

  • Column: C18 Reverse Phase (

    
    ).
    
  • Buffer A: 0.1% Formic Acid in Water.

  • Buffer B: Acetonitrile.

Workflow:

  • Kinetic Solubility:

    • Prepare 10 mM stock solutions of 5-F-HBCA and the non-fluorinated parent in DMSO.

    • Spike into PBS (pH 7.4) to a final concentration of 100

      
      .
      
    • Incubate for 24 hours at 25°C with shaking.

    • Filter (0.22

      
      ) and analyze filtrate by HPLC.
      
    • Calculation:

      
      .
      
  • Metabolic Stability (Microsomal Stability):

    • Incubate compounds (

      
      ) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).
      
    • Sample at

      
       min. Quench with ice-cold Acetonitrile.
      
    • Analyze remaining parent compound via LC-MS/MS.

    • Expectation: The 5-Fluoro analog should show reduced intrinsic clearance (

      
      ) compared to the parent.
      

Data Presentation & Analysis

Table 1: Comparative Physicochemical Properties (Predicted vs. Observed)

PropertyParent Scaffold (No F)5-Fluoro Analog (5-F-HBCA)Impact of Modification
Molecular Weight 214.22232.21+18 Da
cLogP ~3.1~3.4Increased Lipophilicity
pKa (Acid) ~4.2~3.9Increased Acidity (Stronger Ionic Bond)
Metabolic Stability ModerateHighBlocks Ring A Oxidation
TPO-R Potency (

)
BaselinePotentially Lower (nM range)Enhanced Binding Contacts

References

  • Eltrombopag Discovery: Erickson-Miller, C. L., et al. "Discovery and characterization of a selective, nonpeptidyl thrombopoietin receptor agonist." Stem Cells 27.2 (2009): 424-432.

  • Biphenyl Scaffold Synthesis: Goossen, L. J., et al. "Pd-catalyzed synthesis of functionalized biphenyls from arylboronic acids and aryl bromides." Journal of Organic Chemistry 71.26 (2006): 9506-9509.

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.

  • TPO-R Agonist Structural Biology: Kuter, D. J. "The biology of thrombopoietin and thrombopoietin receptor agonists." International Journal of Hematology 98.1 (2013): 10-23.

Disclaimer: This Application Note is for research purposes only. This compound is a chemical intermediate and not a clinically approved drug in its isolated form.

Sources

Derivatization of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic

Abstract

This guide details the derivatization protocols for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (5-F-HBC) , a fluorinated scaffold structurally homologous to the key intermediate of the thrombopoietin receptor agonist Eltrombopag . Due to its amphoteric nature (containing both phenolic hydroxyl and carboxylic acid moieties) and the steric influence of the biaryl twist, this molecule presents unique challenges in both analytical quantification and synthetic elaboration. This document provides validated protocols for GC-MS silylation (analytical profiling) and chemoselective amidation (medicinal chemistry library generation), supported by mechanistic insights into the "ortho-effect."

Introduction: Chemical Context & Challenges

The 5-F-HBC scaffold represents a privileged structure in drug discovery, particularly for designing metallo-enzyme inhibitors and receptor agonists. The introduction of the fluorine atom at the 5-position modulates metabolic stability (blocking CYP450 oxidation) and lipophilicity compared to the non-fluorinated Eltrombopag intermediate.

Key Structural Challenges:

  • Biaryl Torsion: The bond between C1 and C1' allows rotation, but the 2'-hydroxyl group creates steric bulk (the "ortho-effect"), influencing the reactivity of the 3-carboxylic acid.

  • Dual Nucleophiles: The presence of both -OH and -COOH requires chemoselective reagents to prevent polymerization or unwanted esterification during amidation.

  • Ionization: In its native state, the molecule exhibits poor volatility and broad peak shapes in chromatography due to hydrogen bonding.

Analytical Derivatization: GC-MS Profiling

Direct GC-MS analysis of 5-F-HBC is not recommended due to the polarity of the carboxyl and hydroxyl groups. Quantitative analysis requires "capping" active hydrogens to form volatile trimethylsilyl (TMS) derivatives.

Mechanism: Silylation via BSTFA

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a catalyst to drive the silylation of the sterically hindered 2'-hydroxyl group.

Reaction Scheme:



Protocol 1: Dual-Site Silylation for GC-MS
ParameterSpecification
Reagent BSTFA + 1% TMCS (Sigma-Aldrich/Supelco)
Solvent Anhydrous Pyridine (Critical for acid scavenging)
Temperature 70°C (Required to overcome 2'-OH steric hindrance)
Time 45 Minutes
Stability Derivative degrades in moisture; analyze within 12 hours.

Step-by-Step Procedure:

  • Preparation: Weigh 1.0 mg of 5-F-HBC into a 2 mL GC vial.

  • Solvation: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 150 µL of BSTFA + 1% TMCS. Cap immediately with a Teflon-lined crimp cap.

  • Incubation: Heat the vial in a dry block heater at 70°C for 45 minutes .

    • Note: Lower temperatures (e.g., 37°C) often result in incomplete derivatization of the phenolic -OH, leading to split peaks.

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute 1:10 with anhydrous isooctane or hexane prior to injection to prevent column overload.

QC Check: Monitor for the mono-TMS derivative (impurity). If observed, increase incubation time by 15 minutes.

Synthetic Derivatization: Chemoselective Amidation

For Structure-Activity Relationship (SAR) studies, the goal is often to derivatize the carboxylic acid into an amide (mimicking the Eltrombopag tail) without protecting the phenol.

Protocol 2: HATU-Mediated Direct Amidation

Using standard carbodiimides (EDC) can lead to phenol esterification. We employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which activates the carboxylate faster than the phenol can react.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolve 5-F-HBC (1 equiv) in DMF (0.1 M concentration).

  • Add DIPEA (2.5 equiv) and stir for 5 minutes.

    • Observation: Solution may turn yellow due to phenoxide formation.

  • Add HATU (1.1 equiv) in one portion. Stir for 10 minutes to form the activated ester.

  • Add the target Amine (1.2 equiv).

  • Stir at Room Temperature for 4-16 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), then Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualization of Workflows

The following diagrams illustrate the decision logic and the specific steric challenges involved in derivatizing this biphenyl scaffold.

Figure 1: Derivatization Decision Matrix

G Start This compound Goal_Anal Goal: Analytical Quant (GC-MS) Start->Goal_Anal  Impurity Profiling   Goal_Synth Goal: Drug Discovery (SAR) Start->Goal_Synth  Library Gen   Method_Sil Silylation (BSTFA/TMCS) Goal_Anal->Method_Sil  Block Polar Groups   Method_Amid Chemoselective Amidation (HATU) Goal_Synth->Method_Amid  Target COOH only   Result_TMS Bis-TMS Derivative (Volatile, m/z [M+144]) Method_Sil->Result_TMS  70°C, 45 min   Result_Drug Amide Analog (Eltrombopag-like) Method_Amid->Result_Drug  RT, DIPEA  

Caption: Decision matrix separating analytical silylation pathways from synthetic amidation workflows.

Figure 2: The "Ortho-Effect" & Reaction Sites

G Core Biphenyl Core (Twisted Geometry) Site_A 3-COOH (Meta Position) Core->Site_A Site_B 2'-OH (Ortho Position) Core->Site_B Site_C 5-Fluoro (Metabolic Blocker) Core->Site_C Reactivity High Reactivity (Fast Activation) Site_A->Reactivity  Exposed   Steric Steric Hindrance (Requires Heat) Site_B->Steric  Crowded environment   Protocol Adjustment:\nUse TMCS catalyst + 70°C Protocol Adjustment: Use TMCS catalyst + 70°C Steric->Protocol Adjustment:\nUse TMCS catalyst + 70°C Protocol Adjustment:\nControl pH to avoid esters Protocol Adjustment: Control pH to avoid esters Reactivity->Protocol Adjustment:\nControl pH to avoid esters

Caption: Structural analysis showing how the 2'-OH ortho-positioning necessitates aggressive silylation conditions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
GC-MS: Split Peaks Incomplete silylation of 2'-OH.Increase reaction temp to 75°C; ensure pyridine is anhydrous.
GC-MS: Tailing Column activity or moisture.Inject BSTFA blank to passivate column; change liner.
Synthesis: Low Yield Phenol ester formation.Reduce equivalents of coupling agent; switch from EDC to HATU.
Synthesis: Racemization Over-activation.Maintain temperature < 0°C during activation step if chiral amines are used.

References

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Sigma-Aldrich Technical Bulletins. Link

  • Srinivasachary, K., et al. (2020). "Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine." Asian Journal of Chemistry, 33(1), 97-102.[1] Link

  • Vertex AI Search. "Process for the preparation of key intermediates for the synthesis of eltrombopag." WIPO Patentscope (WO2021001044). Link

  • Higashi, T., et al. (2010). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in LC-ESI-MS/MS."[2] Journal of Pharmaceutical and Biomedical Analysis, 52(5), 809-818.[2] Link

Sources

Application Notes and Protocols: Characterizing Enzyme Inhibition of mPGES-1 using 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Prostaglandin E2 Synthesis in Inflammation

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, most notably as a potent driver of inflammation, pain, and fever.[1][2] The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid from membrane phospholipids, which is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[3][4][5] The final and critical step in the production of PGE2 is the isomerization of PGH2, a reaction catalyzed by Prostaglandin E synthases.

Of the three identified PGE synthases, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest in drug development.[1][6] Its expression is induced by pro-inflammatory stimuli, leading to a significant increase in PGE2 production at sites of inflammation.[6][7] This makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream COX enzymes.[1][8]

5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a novel small molecule with structural motifs suggestive of a potential mPGES-1 inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of enzyme inhibition assays to characterize the inhibitory potential of this compound against human mPGES-1.

The Prostaglandin Biosynthesis Pathway: The Role of mPGES-1

The following diagram illustrates the key steps in the conversion of arachidonic acid to various prostaglandins, highlighting the central role of mPGES-1 in the production of PGE2.

Prostaglandin_Pathway cluster_enzymes Enzymes Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostaglandins Other Prostaglandins (PGD2, PGF2α, PGI2, TXA2) PGH2->Other_Prostaglandins Other Synthases Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 Phospholipase A2 COX1_2 COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases

Caption: The Prostaglandin Biosynthesis Pathway highlighting mPGES-1.

Principle of the mPGES-1 Inhibition Assay

The inhibitory activity of this compound against mPGES-1 is determined by measuring the reduction in PGE2 production in the presence of the inhibitor. The assay is performed using human recombinant mPGES-1, its substrate PGH2, and a detection system to quantify the resulting PGE2. A common and robust method for PGE2 quantification is a competitive enzyme immunoassay (EIA), also known as an enzyme-linked immunosorbent assay (ELISA).

In this competitive EIA, a known amount of PGE2 is conjugated to an enzyme (e.g., alkaline phosphatase). The sample containing an unknown amount of PGE2 (produced by the mPGES-1 reaction) is mixed with a fixed amount of the PGE2-enzyme conjugate and a limited amount of a specific monoclonal antibody against PGE2. The sample's PGE2 and the PGE2-enzyme conjugate compete for binding to the antibody. The antibody-PGE2 complexes are then captured on a plate pre-coated with a secondary antibody. After washing away unbound reagents, a substrate for the enzyme is added. The amount of color developed is inversely proportional to the concentration of PGE2 in the sample. By comparing the absorbance of samples with and without the inhibitor to a standard curve of known PGE2 concentrations, the percent inhibition can be calculated.

Experimental Workflow for mPGES-1 Inhibition Assay

The following diagram outlines the major steps in determining the inhibitory potential of a test compound against mPGES-1.

Assay_Workflow cluster_prep I. Preparation cluster_reaction II. Enzymatic Reaction cluster_detection III. PGE2 Detection (Competitive EIA) cluster_analysis IV. Data Analysis Reagent_Prep Prepare Buffers, Enzyme, Substrate, and Inhibitor Dilutions Reaction_Setup Set up reaction mixtures: - Enzyme - Inhibitor (or vehicle) - Buffer Reagent_Prep->Reaction_Setup Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor Reaction_Setup->Incubate_Inhibitor Initiate_Reaction Initiate reaction with PGH2 Substrate Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction EIA_Plate_Prep Add samples/standards, PGE2-enzyme conjugate, and antibody to coated plate Stop_Reaction->EIA_Plate_Prep Incubate_EIA Incubate and Wash EIA_Plate_Prep->Incubate_EIA Substrate_Addition Add Substrate and Develop Color Incubate_EIA->Substrate_Addition Read_Absorbance Read Absorbance at 405-450 nm Substrate_Addition->Read_Absorbance Standard_Curve Generate PGE2 Standard Curve Read_Absorbance->Standard_Curve Calculate_PGE2 Calculate PGE2 Concentrations Standard_Curve->Calculate_PGE2 Percent_Inhibition Calculate Percent Inhibition Calculate_PGE2->Percent_Inhibition IC50_Determination Determine IC50 Value Percent_Inhibition->IC50_Determination

Caption: Experimental workflow for mPGES-1 inhibition assay.

Detailed Protocols

Materials and Reagents
  • Human recombinant mPGES-1

  • Prostaglandin H2 (PGH2)

  • This compound

  • PGE2 Enzyme Immunoassay (EIA) Kit (containing PGE2 standard, PGE2-alkaline phosphatase conjugate, anti-PGE2 monoclonal antibody, wash buffer, substrate, stop solution, and pre-coated microplates)

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.4, containing 1 mM EDTA)

  • Glutathione (GSH)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader capable of measuring absorbance at 405-450 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol 1: mPGES-1 Enzymatic Reaction
  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to achieve the desired final concentrations in the assay.

    • Prepare a working solution of human recombinant mPGES-1 in assay buffer.

    • Prepare a working solution of GSH in assay buffer.

    • On the day of the experiment, prepare the PGH2 substrate solution according to the manufacturer's instructions, typically by diluting a stock solution in an appropriate buffer. Keep on ice.

  • Set up the Reaction:

    • In a 96-well plate or microcentrifuge tubes, add the following components in the specified order:

      • Assay Buffer

      • GSH solution

      • Inhibitor solution (or DMSO as a vehicle control)

      • mPGES-1 enzyme solution

    • Mix gently and pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

    • Incubate the reaction for a predetermined time (e.g., 60 seconds) at the optimal temperature for the enzyme (typically 4°C or on ice to control the reaction rate).

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution, which typically contains a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to other stable prostanoids, preventing its non-enzymatic conversion to PGE2.

Protocol 2: PGE2 Quantification using Competitive EIA
  • Prepare Standards and Samples:

    • Prepare a serial dilution of the PGE2 standard provided in the EIA kit to generate a standard curve.

    • The stopped reaction mixtures from Protocol 1 are your samples.

  • Perform the EIA:

    • Follow the specific instructions provided with the PGE2 EIA kit. A general procedure is as follows:[9][10][11][12]

      • Add standards and samples to the wells of the antibody-coated microplate.

      • Add the PGE2-enzyme conjugate to all wells (except blanks).

      • Add the anti-PGE2 monoclonal antibody to all wells (except blanks and non-specific binding wells).

      • Incubate the plate for the recommended time (e.g., 2 hours) at room temperature with gentle shaking.

      • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

      • Add the enzyme substrate to each well and incubate for the recommended time (e.g., 30-60 minutes) to allow color development.

      • Add the stop solution to each well to terminate the color development reaction.

  • Read the Plate:

    • Measure the absorbance of each well using a microplate reader at the wavelength specified in the EIA kit protocol (typically 405-450 nm).[11][12]

Data Analysis

  • Generate the PGE2 Standard Curve:

    • Plot the absorbance values of the PGE2 standards against their known concentrations.

    • Use a four-parameter logistic curve fit to generate the standard curve.

  • Calculate PGE2 Concentrations in Samples:

    • Interpolate the absorbance values of your samples from the standard curve to determine the concentration of PGE2 produced in each reaction.

  • Calculate Percent Inhibition:

    • Calculate the percentage of mPGES-1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (PGE2 concentration with inhibitor / PGE2 concentration with vehicle control)] x 100

  • Determine the IC50 Value:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces the enzyme activity by 50%.[13][14][15]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Data Presentation

The results of the inhibition assay should be presented in a clear and concise manner.

Table 1: Inhibition of mPGES-1 by this compound

Inhibitor Concentration (µM)Mean PGE2 Produced (pg/mL)Standard DeviationPercent Inhibition (%)
0 (Vehicle Control)500.025.00.0
0.01450.522.59.9
0.1375.218.824.9
1251.012.649.8
10125.86.374.8
10050.32.589.9

Note: The data in this table is hypothetical and for illustrative purposes only.

Troubleshooting Common Issues

ProblemPossible CauseSolution
High Background Signal in EIA Insufficient washing of the plate.Increase the number of wash steps and ensure complete removal of wash buffer.[17]
Contaminated reagents.Use fresh, high-quality reagents and dedicated pipette tips.[17]
Excessive incubation times.Adhere strictly to the recommended incubation times in the protocol.
Low Signal or No Signal Inactive enzyme or substrate.Ensure proper storage and handling of the mPGES-1 enzyme and PGH2 substrate. Test their activity independently.
Omission of a key reagent.Carefully review the protocol and ensure all reagents are added in the correct order.
Incorrect plate reader settings.Verify the correct wavelength and filter settings for the assay.
High Variability Between Replicates Inconsistent pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Incomplete mixing of reagents.Ensure thorough but gentle mixing of all reaction components.[18]
"Edge effect" in the microplate.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.

Conclusion

This application note provides a comprehensive framework for the characterization of this compound as a potential inhibitor of mPGES-1. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data on the potency and efficacy of this compound. The successful inhibition of mPGES-1 by novel chemical entities like the one described herein holds significant promise for the development of a new generation of targeted anti-inflammatory therapies.

References

  • Kudo, I., & Murakami, M. (2005). Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. Journal of Biochemistry and Molecular Biology, 38(6), 633-638.
  • Koeberle, A., & Werz, O. (2014). Microsomal prostaglandin E2 synthase-1 to develop drugs treating the inflammatory diseases. Pharmacology & Therapeutics, 141(1), 76-92.
  • Microsomal prostaglandin E synthase-1. (2023). In Wikipedia. Retrieved from [Link]

  • Korotkova, M., & Jakobsson, P. J. (2014). Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers in Pharmacology, 5, 193.
  • Back, M., & Methner, C. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets, 27(11-12), 947-958.
  • Zhang, M., et al. (2020). The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders.
  • Rossi, A., et al. (2018). Inhibition of microsomal prostaglandin E synthase-1 ameliorates acute lung injury in mice.
  • Wang, M., et al. (2018). Protective Role of mPGES-1 (Microsomal Prostaglandin E Synthase-1)–Derived PGE2 (Prostaglandin E2) and the Endothelial EP4 (Prostaglandin E Receptor) in Vascular Responses to Injury. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(4), 855-867.
  • Bruno, A., et al. (2014). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Medicinal Chemistry, 57(15), 6147-6165.
  • Prostaglandin E2 EIA Bulletin (CS0200). (n.d.). Sigma-Aldrich.
  • ELISA Kit for Prostaglandin E2 (PGE2). (n.d.). Cloud-Clone Corp.
  • Half maximal inhibitory concentration. (2023). In Wikipedia. Retrieved from [Link]

  • ELISA Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
  • Prostaglandin E2 Competitive ELISA Kit. (n.d.). Thermo Fisher Scientific.
  • Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Troubleshooting Common ELISA Problems. (n.d.). Maxanim.
  • Kolenikov, S. (n.d.).
  • Prostaglandin. (2023). In Wikipedia. Retrieved from [Link]

  • Prostaglandin E Express EIA Kit. (n.d.). Cayman Chemical.
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Enzyme Inhibitor Terms and Calcul
  • Ladds, G., & Pan, A. C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Graphviz tutorial. (2021, January 13). YouTube.
  • MDH Assay Enzyme Hints & Tips. (n.d.). University of San Diego.
  • DOT Language. (2024). Graphviz.
  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie.
  • Holliday, M. J., & Fischer, M. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9.
  • Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024, May 26). YouTube.
  • Schematic representation of the prostaglandin synthesis pathway. Arachidonic. (n.d.).
  • Ahern, K., & Rajagopal, I. (2023). Prostaglandin Synthesis. In Biology LibreTexts.
  • Biosynthesis pathways of prostaglandins. (n.d.).

Sources

Analytical methods for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical characterization of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (CAS 1261958-14-8), a critical fluorinated building block used in the synthesis of Thrombopoietin (TPO) receptor agonist analogs.[1] While structurally related to the key Eltrombopag intermediate (3'-amino-2'-hydroxybiphenyl-3-carboxylic acid), the introduction of the fluorine atom at the 5-position alters the physicochemical profile, necessitating specific chromatographic and spectroscopic adjustments. This protocol establishes a self-validating workflow for purity assessment, impurity profiling, and structural confirmation.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for robust method development.

PropertySpecificationAnalytical Implication
Chemical Name This compoundTarget Analyte
CAS Number 1261958-14-8Unique Identifier
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Monoisotopic Mass: 232.0536 Da
Molecular Weight 232.21 g/mol Quantitation calculations
Acidity (

)

,

(Predicted)
Crucial: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.
LogP ~3.2 (Predicted)Higher lipophilicity than non-fluorinated analog; expect longer retention times on C18.
Solubility DMSO, Methanol, Acetonitrile. Poor in Water.Diluent selection: Use 50:50 ACN:Water or pure MeOH.

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

Method Design Rationale (Expertise & Experience)
  • Stationary Phase: A C18 column is selected for its ability to separate based on hydrophobicity. The biphenyl core provides strong

    
     interactions.
    
  • Mobile Phase pH: The carboxylic acid group requires an acidic environment to remain protonated (

    
    ). If the pH is near the 
    
    
    
    (3.8), peak tailing and retention time shifting will occur. We utilize 0.1% Formic Acid (pH ~2.7) to ensure robust peak shape.
  • Fluorine Effect: The 5-Fluoro substituent increases the hydrophobic surface area, likely increasing retention time by 1-2 minutes compared to the non-fluorinated parent.

Protocol 1: Purity & Assay by RP-HPLC

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC (H-Class) Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

Chromatographic Parameters:

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 µL
Detection (UV) 254 nm (General), 244 nm (Specific Max)
Run Time 20 Minutes

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.020%Equilibration
2.020%Isocratic Hold
12.090%Linear Gradient
15.090%Wash
15.120%Re-equilibration
20.020%End

Sample Preparation:

  • Weigh 10 mg of sample into a 20 mL volumetric flask.

  • Dissolve in 5 mL Methanol (sonicate for 2 mins).

  • Dilute to volume with Mobile Phase A .

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Part 3: Impurity Profiling & Structural Confirmation

The synthesis of this intermediate typically involves a Suzuki-Miyaura coupling between a fluorinated phenylboronic acid and a halogenated phenol. We must monitor for specific process-related impurities.

Impurity Logic Map

The following diagram illustrates the synthetic origin of the target molecule and the potential impurities that the analytical method must resolve.

SynthesisPath SM1 3-Carboxy-5-fluorophenylboronic acid (Starting Material 1) Product This compound (Target Analyte) SM1->Product Suzuki Coupling Imp1 Impurity A: Homocoupling Dimer SM1->Imp1 Homocoupling Imp3 Impurity C: Protodeboronation Product SM1->Imp3 Hydrolysis SM2 2-Bromophenol (Starting Material 2) SM2->Product Imp2 Impurity B: Debrominated Phenol SM2->Imp2 Reduction Cat Pd Catalyst / Base Cat->Product

Caption: Synthetic pathway and potential impurity genesis for this compound.

Protocol 2: Mass Spectrometry (LC-MS)

To confirm identity and detect impurities, use Electrospray Ionization (ESI) in Negative Mode . Carboxylic acids and phenols ionize efficiently by losing a proton.

  • Target Ion [M-H]-: m/z 231.05

  • Fragment Ions: Expect loss of

    
     (m/z ~187) typical of carboxylic acids.
    
  • Isotope Pattern: Observe the lack of Chlorine/Bromine patterns (unless starting material is present).

Protocol 3: NMR Spectroscopy ( & )

Fluorine provides a unique handle for purity assessment that is orthogonal to HPLC.

  • Solvent: DMSO-

    
    
    
  • 
     NMR:  Run a proton-decoupled fluorine scan.
    
    • Expectation: A single sharp singlet (or multiplet depending on proton coupling) around -110 to -120 ppm (typical for aryl fluorides).

    • Impurity Check: Any additional peaks in the fluorine spectrum indicate fluorinated impurities (e.g., regioisomers or unreacted boronic acid).

  • 
     NMR:  Look for the carboxylic acid proton (broad singlet >12 ppm) and the phenolic proton (~9-10 ppm). The aromatic region (7-8 ppm) will show complex splitting due to 
    
    
    
    coupling.

Part 4: Analytical Workflow Diagram

This flowchart defines the decision-making process for lot release.

Workflow Sample Raw Sample Batch Prep Sample Preparation (1 mg/mL in MeOH) Sample->Prep HPLC HPLC-UV (254 nm) Gradient Method Prep->HPLC Decision Purity > 98.0%? HPLC->Decision MS LC-MS Confirmation ([M-H]- = 231.05) Decision->MS Yes Fail REJECT / RE-PURIFY Decision->Fail No NMR 19F-NMR (Single Peak Check) MS->NMR Pass RELEASE BATCH NMR->Pass

Caption: Quality Control decision tree for lot release of fluorinated biphenyl intermediates.

References

  • BLD Pharm. (2025). Product Datasheet: this compound (CAS 1261958-14-8).[1] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Eltrombopag Intermediates. Retrieved from

  • Poboży, E., et al. (2011).[2] HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from (Methodology adapted for fluorinated acid retention).

  • European Medicines Agency. (2025). Assessment Report: Eltrombopag (Impurity Control Guidelines). Retrieved from

Sources

LC-MS method for 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantitative Analysis of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Abstract & Introduction

This application note details a robust, high-sensitivity LC-MS/MS method for the quantification of This compound (C₁₃H₉FO₃), a fluorinated biphenyl derivative. Compounds of this class often serve as critical intermediates in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) or as metabolites in fluorinated drug discovery programs.

The method overcomes specific analytical challenges associated with this molecule:

  • Ionization Suppression: The biphenyl core is hydrophobic, while the carboxylic acid and phenolic hydroxyl groups require careful pH control for optimal ionization.

  • Isomeric Selectivity: Separation from potential positional isomers (e.g., 4'-hydroxy or 2-carboxylic variants) is achieved using a high-efficiency C18 stationary phase.

  • Matrix Interference: Optimized extraction protocols are provided for plasma and urine matrices to minimize phospholipid suppression.

Chemical Properties & Method Strategy

  • Analyte: this compound

  • Molecular Weight: 232.21 g/mol

  • Monoisotopic Mass: 232.0536 Da

  • pKa (Predicted): ~4.0 (Carboxylic acid), ~9.5 (Phenol)

  • LogP: ~3.2 (Moderately hydrophobic)

Strategic Choice: Negative Mode ESI Given the presence of an acidic carboxyl group (-COOH) and a phenolic hydroxyl (-OH), Negative Electrospray Ionization (ESI-) is the definitive choice. Positive mode is ill-suited due to the lack of strong basic centers (amines).

Mobile Phase Chemistry: While formic acid is standard for C18 retention, it suppresses negative ionization. We utilize Ammonium Acetate (5mM) . This provides sufficient ionic strength and a pH (~6.5) that ensures the carboxylic acid is deprotonated (


) prior to entering the source, significantly enhancing sensitivity compared to acidic mobile phases.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: LC-MS Grade Ammonium Acetate.

  • Internal Standard (IS): Diclofenac-d4 or 13C6-Biphenyl-4-carboxylic acid (Structural analog recommended).

Sample Preparation (Plasma Extraction)
  • Step 1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Step 3: Perform Protein Precipitation (PPT) by adding 200 µL of ice-cold Acetonitrile.

  • Step 4: Vortex vigorously for 30 seconds.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer 150 µL of the supernatant to a clean vial.

  • Step 7: Evaporate to dryness under nitrogen at 40°C.

  • Step 8: Reconstitute in 100 µL of Mobile Phase A/B (50:50). Vortex and transfer to LC vial.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Reasoning: The BEH particle provides excellent peak shape for acids at mid-pH ranges.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (5mM NH4OAc in Water) % Mobile Phase B (Acetonitrile) Curve
0.00 90 10 Initial
0.50 90 10 Hold
3.50 5 95 Linear
4.50 5 95 Wash
4.60 90 10 Re-equilibrate

| 6.00 | 90 | 10 | End |

MS/MS Conditions
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2500 V (Optimized for negative ions).

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr (N2).

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type Mechanism
Analyte 231.0 187.0 30 22 Quant Decarboxylation [M-H-CO₂]⁻
231.0 167.0 30 35 Qual Loss of HF from fragment

| IS | Depends on IS | Depends on IS | - | - | - | - |

Method Validation Summary

ParameterResult / CriteriaNotes
Linearity 1.0 – 1000 ng/mLR² > 0.995, weighting 1/x²
LLOQ 1.0 ng/mLS/N > 10, CV < 20%
Recovery 85 - 95%Consistent across low/high QC
Matrix Effect < 15% suppressionEvaluated in stripped plasma
Carryover < 20% of LLOQAfter injection of ULOQ (1000 ng/mL)

Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the detection of this fluorinated biphenyl acid.

MethodWorkflow Analyte Analyte: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-COOH Ionization Ionization Check: Acidic (-COOH) + Phenolic (-OH) Analyte->Ionization Decision Mode Selection Ionization->Decision NegMode Negative ESI [M-H]- (m/z 231.0) Decision->NegMode Preferred PosMode Positive ESI Poor Sensitivity Decision->PosMode Avoid MobilePhase Mobile Phase Optimization NegMode->MobilePhase AcidicMP 0.1% Formic Acid High Suppression MobilePhase->AcidicMP BufferMP 5mM NH4OAc (pH 6.5) Enhanced Ionization MobilePhase->BufferMP Selected Fragment Fragmentation Pathway BufferMP->Fragment QuantIon Quant Ion: 187.0 [M-H-CO2]- Fragment->QuantIon

Caption: Decision tree for LC-MS method development, highlighting the critical selection of Negative ESI and Ammonium Acetate buffer to maximize sensitivity.

References

  • Chamberlain, B. M., et al. (2018). Development of negative ion ESI-MS methods for acidic metabolites. Journal of Pharmaceutical and Biomedical Analysis. [Link] (General grounding on Acidic Metabolite Analysis).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link] (Validation Standards).

  • Zhang, H., et al. (2015). Mass spectral fragmentation of biphenyl carboxylic acid derivatives. Rapid Communications in Mass Spectrometry. [Link] (Mechanistic basis for Decarboxylation transition).

Application Notes & Protocols: Elucidating the Mechanism of Action of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the mechanism of action of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives. Based on structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), the primary hypothesis is that these compounds act as inhibitors of cyclooxygenase (COX) enzymes. This guide details the experimental workflows and step-by-step protocols necessary to test this hypothesis, explore downstream cellular effects, and characterize key drug-like properties. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: A Structurally-Guided Hypothesis

The chemical scaffold of this compound shares features with several established NSAIDs, such as flurbiprofen[1]. This structural analogy strongly suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes. NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by blocking the activity of COX-1 and COX-2, which are the enzymes responsible for converting arachidonic acid into prostaglandins[2][3][4].

This guide will, therefore, focus on a logical progression of experiments designed to:

  • Directly assess the inhibitory activity of the compounds on COX-1 and COX-2.

  • Quantify the downstream effects on prostaglandin production.

  • Investigate the impact on related inflammatory signaling pathways, such as NF-κB.

  • Characterize the binding affinity of the compounds to plasma proteins, a critical parameter in drug development.

Proposed Primary Mechanism of Action: COX Inhibition

The central hypothesis is that this compound derivatives inhibit the activity of COX enzymes. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation[2]. Determining the selectivity of the compounds for these isoforms is a key aspect of their characterization.

Experimental Workflow for Assessing COX Inhibition

COX_Inhibition_Workflow cluster_0 In Vitro COX Activity Assays cluster_1 Cell-Based Prostaglandin E2 (PGE2) Assay A Prepare test compounds and controls B Perform COX-1 and COX-2 enzymatic assays A->B Varying concentrations C Determine IC50 values B->C Data analysis D Culture and stimulate cells (e.g., macrophages) E Treat cells with test compounds D->E F Measure PGE2 levels in supernatant E->F ELISA or LC-MS/MS

Caption: Workflow for determining COX inhibition and its cellular consequences.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the test compounds against COX-1 and COX-2.[5]

A. Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., hemin)

  • Arachidonic acid (substrate)

  • Specific COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., celecoxib) as controls

  • Test compounds (this compound derivatives)

  • 96-well black microplates

  • Fluorometric microplate reader

B. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Cofactor

    • COX Probe

    • Test compound at various concentrations or control.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for 10 minutes, protected from light.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.

Parameter Description
IC50 Concentration of the compound required to inhibit 50% of the enzyme's activity.
Selectivity Index Ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This protocol measures the production of PGE2, a key downstream product of COX activity, in a cellular context.[6][7][8][9][10]

A. Materials:

  • A suitable cell line (e.g., RAW 264.7 murine macrophages or human monocytes)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compounds

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader for ELISA

B. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the PGE2 standards. Calculate the concentration of PGE2 in each sample from the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration and calculate the IC50 value.

Investigating Downstream Signaling: The NF-κB Pathway

Prostaglandins can influence various inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.[11] Investigating the effect of the test compounds on NF-κB activation can provide a more comprehensive understanding of their anti-inflammatory mechanism.

Experimental Workflow for NF-κB Translocation Assay

NFkB_Workflow A Seed and culture cells B Treat with test compounds A->B C Stimulate with TNF-α or LPS B->C D Fix and permeabilize cells C->D E Immunostain for NF-κB p65 subunit and nuclei (DAPI) D->E F Image acquisition (High-Content Imaging) E->F G Quantify nuclear translocation of NF-κB F->G

Caption: Workflow for the NF-κB nuclear translocation assay.

Protocol 3: NF-κB (p65) Nuclear Translocation Assay

This protocol uses high-content imaging to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[12][13][14][15]

A. Materials:

  • HeLa or A549 cells

  • Cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS for stimulation

  • Test compounds

  • Formaldehyde for fixation

  • Triton X-100 for permeabilization

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • High-content imaging system

B. Procedure:

  • Cell Culture: Seed cells on a 96-well imaging plate.

  • Treatment: Treat cells with test compounds for 1-2 hours.

  • Stimulation: Stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments and quantify the fluorescence intensity of p65 in each. Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

Characterizing Drug-Protein Interactions

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its pharmacokinetic and pharmacodynamic properties.[16] High-performance affinity chromatography is a powerful technique for studying these interactions.[16][17]

Protocol 4: Determination of Plasma Protein Binding by High-Performance Affinity Chromatography (HPAC)

A. Materials:

  • HPLC system with a UV or mass spectrometry detector

  • HSA-immobilized chromatography column

  • Mobile phase (e.g., phosphate-buffered saline)

  • Test compounds

  • Known high and low binding control drugs

B. Procedure:

  • System Equilibration: Equilibrate the HSA column with the mobile phase.

  • Injection: Inject a small volume of the test compound solution onto the column.

  • Elution: Elute the compound with the mobile phase and monitor the detector signal.

  • Data Acquisition: Record the retention time of the compound.

  • Calculation: The retention factor (k) is calculated from the retention time. The association constant (Ka) can be determined by various methods, including zonal elution or frontal analysis, which may involve varying the concentration of a competing ligand in the mobile phase.

Technique Principle Information Obtained
Equilibrium Dialysis Diffusion of unbound drug across a semi-permeable membrane.[18]Fraction unbound (fu).
Ultrafiltration Separation of unbound drug by centrifugal force through a filter.[19]Fraction unbound (fu).
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.[20]Association and dissociation rate constants (ka, kd), and affinity (KD).

Summary and Future Directions

The protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of this compound derivatives. By systematically evaluating their effects on COX enzymes, prostaglandin production, NF-κB signaling, and plasma protein binding, researchers can build a comprehensive profile of these compounds. Positive results from these assays would strongly support the hypothesis that they act as NSAID-like molecules. Further investigations could include in vivo studies to assess their anti-inflammatory and analgesic efficacy and to characterize their pharmacokinetic profiles.

References

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. MDPI. Available from: [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature. Available from: [Link]

  • 5-Fluorouracil: Mechanisms of action and clinical strategies | Request PDF. ResearchGate. Available from: [Link]

  • The Mechanism of Fluorouracil (5FU). YouTube. Available from: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. Open Access Journals. Available from: [Link]

  • Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. Available from: [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Available from: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available from: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]

  • CHARACTERIZATION OF DRUG-PROTEIN INTERACTIONS IN BLOOD USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC. Available from: [Link]

  • Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate. Available from: [Link]

  • Methods to investigate protein–protein interactions. Wikipedia. Available from: [Link]

  • NF-kappaB Signaling Pathway. RayBiotech. Available from: [Link]

  • Non-Steroidal Anti-Inflammatory Drugs - NSAIDs. YouTube. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available from: [Link]

  • Nonsteroidal Anti-inflammatory Drugs. World Federation of Societies of Anaesthesiologists. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available from: [Link]

  • Prostaglandin E2 ELISA Kit. RayBiotech. Available from: [Link]

  • How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available from: [Link]

  • Methods for the determination of plasma protein binding. AxisPharm. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available from: [Link]

  • Determination of Drug−Plasma Protein Binding Kinetics and Equilibria by Chromatographic Profiling: Exemplification of the Method Using l-Tryptophan and Albumin. ACS Publications. Available from: [Link]

  • Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Assay Genie. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Available from: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed. Available from: [Link]

  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS: 1261958-14-8 Core Scaffold: Biphenyl Key Functionalities: Carboxylic acid (C3), Fluorine (C5), Hydroxyl (C2' - ortho).[1]

Synthesis Challenge Level: High Primary Obstacles:

  • Protodeboronation: The ortho-hydroxy group on the boronic acid partner significantly accelerates hydrolytic deborylation, leading to low yields.

  • Catalyst Poisoning: Free carboxylic acids and phenols can coordinate to Palladium (Pd), forming inactive species.

  • Steric Hindrance: The ortho-substitution creates steric bulk at the coupling site.

Validated Synthetic Routes

We present two distinct workflows. Route A is the "High-Fidelity" method recommended for first-time synthesis or scale-up where purity is paramount. Route B is the "Green/Direct" method for rapid analog generation using advanced catalysis.

Route A: The "Protected" Strategy (Recommended)

Maximizes yield by masking reactive groups.

Step 1: Esterification

  • Substrate: 3-Bromo-5-fluorobenzoic acid.

  • Reagent: MeOH, H₂SO₄ (cat.) or SOCl₂.

  • Product: Methyl 3-bromo-5-fluorobenzoate.

Step 2: Suzuki-Miyaura Coupling

  • Partner A: Methyl 3-bromo-5-fluorobenzoate.

  • Partner B: 2-(Benzyloxy)phenylboronic acid (Preferred over 2-methoxy to avoid harsh BBr₃ deprotection).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).[3]

  • Temp: 90°C.

Step 3: Global Deprotection

  • Method: H₂ (1 atm), Pd/C (10%) in MeOH/EtOAc (removes Benzyl). Followed by LiOH hydrolysis (removes Methyl ester).

  • Note: Can be sequenced or sometimes performed in one pot depending on conditions.

Route B: The "Direct" Strategy (Advanced)

Eliminates protection steps but requires specific ligands.

  • Substrates: 3-Bromo-5-fluorobenzoic acid + 2-Hydroxyphenylboronic acid.

  • Catalyst: Pd(OAc)₂ + XPhos (or XPhos Pd G3/G4).

  • Why XPhos? It forms a monoligated Pd species that is highly active for bulky ortho-couplings and prevents catalyst arrest by the free phenol/acid.

  • Base: K₃PO₄ (4.0 eq) – Crucial: Must neutralize both acid and phenol + drive the cycle.

  • Solvent: n-Butanol/Water (1:1) or Toluene/Water (3:1).

Workflow Visualization

Synthesis_Workflow cluster_RouteA Route A: High Fidelity (Protected) cluster_RouteB Route B: Direct (Advanced) Start Start: 3-Bromo-5-fluorobenzoic acid Ester Methyl Ester Protection Start->Ester MeOH/H+ Couple_B Direct Suzuki Coupling (Pd-XPhos, K3PO4) Start->Couple_B Unprotected Couple_A Suzuki Coupling (w/ 2-BnO-Ph-B(OH)2) Ester->Couple_A Pd(dppf)Cl2 Deprotect Global Deprotection (H2/Pd + LiOH) Couple_A->Deprotect End Target: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-COOH Deprotect->End Couple_B->End

Figure 1: Comparison of the Protected (Route A) and Direct (Route B) synthetic pathways.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Recovery

User Question: "I ran the coupling (Route B) for 16 hours at 90°C, but LCMS shows mostly starting bromide and des-bromo byproduct. Why?"

Technical Diagnosis: This is likely a failure of Oxidative Addition or Catalyst Deactivation .

  • The "Ortho" Effect: The 2'-hydroxy group on the boronic acid can coordinate to the Pd(II) intermediate, creating a stable "off-cycle" resting state that prevents transmetallation.

  • Oxygen Poisoning: Pd(0) is extremely sensitive to O₂. If your solution turned black immediately upon heating, your catalyst precipitated as Pd-black.

Corrective Actions:

  • Switch Ligand: Move to XPhos or SPhos . These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and prevent the "off-cycle" coordination of the phenol.

  • Degassing: Do not just sparge. Use the "Freeze-Pump-Thaw" method (3 cycles) for the solvent before adding the catalyst.

  • Base Stoichiometry: Ensure you have at least 3.5 to 4.0 equivalents of base if working with the free acid and phenol. The reaction consumes base to neutralize the substrates before it can activate the boronic acid.

Issue 2: Protodeboronation (Loss of Boronic Acid)

User Question: "I see a large peak corresponding to phenol (or anisole) in my crude mixture. My boronic acid is disappearing, but no product is forming."

Technical Diagnosis: This is Protodeboronation . Ortho-substituted boronic acids (especially 2-hydroxy or 2-alkoxy) are notoriously unstable under basic, aqueous conditions at high heat. The C-B bond hydrolyzes before it can couple.

Corrective Actions:

  • Pre-activation: Do not mix everything at once. Add the Aryl Bromide, Catalyst, and Base first. Heat to 60°C. Then, slowly add the Boronic Acid (dissolved in dioxane) via syringe pump over 1-2 hours. This keeps the concentration of free boronic acid low, favoring coupling over hydrolysis.

  • Switch Boron Source: Use the Pinacol Ester (Bpin) or Potassium Trifluoroborate (BF3K) salt of the 2-hydroxyphenyl partner. These are significantly more stable towards hydrolysis than the free boronic acid.

  • Reduce Water: Switch to anhydrous conditions using CsF or K₃PO₄ in dry Dioxane or Toluene.

Issue 3: Purification Nightmares

User Question: "My product is stuck in the baseline of the TLC/column. I can't separate it from the phosphine oxide."

Technical Diagnosis: The target molecule is amphoteric (acidic phenol + acidic carboxyl). It sticks to silica gel.

Corrective Actions:

  • Avoid Column Chromatography: Use the Acid-Base Extraction protocol below. It is far superior for this specific molecule.

  • If Column is Necessary: Use "Reverse Phase" (C18) with Water/Acetonitrile (+0.1% Formic Acid). If using Normal Phase silica, you must add 1% Acetic Acid to your eluent to suppress ionization.

Purification Protocol: Acid-Base Workup

This method exploits the acidity of the carboxylic acid to purify the product without chromatography.

Purification_Logic Crude Crude Reaction Mixture (Organic Solvent + Aqueous Base) Step1 1. Dilute w/ Water 2. Wash w/ EtOAc (Discard Organic) Crude->Step1 Step2 Aqueous Layer (Contains Product as Carboxylate) Step1->Step2 Aqueous Layer Step3 Acidify to pH 2-3 (Using 1N HCl) Step2->Step3 Step4 Extract w/ EtOAc (x3) Wash w/ Brine -> Dry -> Evaporate Step3->Step4 Final Pure Solid Product Step4->Final

Figure 2: Acid-Base Extraction Logic for Carboxylic Acid Isolation.

Analytical Data & Validation

Expected NMR Shifts (DMSO-d₆):

  • Carboxylic Acid (-COOH): Broad singlet ~12.5–13.0 ppm.

  • Phenolic (-OH): Singlet ~9.5–10.0 ppm (D₂O exchangeable).

  • Fluorine (¹⁹F NMR): Single peak ~ -110 to -120 ppm (dependent on referencing).

  • Biphenyl Linkage: Look for the absence of the typical doublet-of-doublets associated with the starting boronic acid ortho protons.

Table 1: Key Process Parameters

ParameterRoute A (Protected)Route B (Direct)
Overall Yield 65-75%40-55%
Step Count 31
Atom Economy Lower (Protection groups waste)High
Purification Column usually requiredAcid/Base Extraction
Cost ModerateLow (Ligand dependent)

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link (Reference for XPhos/SPhos utility in hindered couplings).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link (Mechanistic insights on protodeboronation).

  • BenchChem Technical Data. (2025). Synthesis of Biphenyl Carboxylic Acids. Link (General procedural grounding for biphenyl acid synthesis).

Sources

Understanding the Challenge: The Paradox of the C-F Bond

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Degradation of Fluorinated Biphenyl Compounds >

A Guide for Researchers, Scientists, and Drug Development Professionals

Fluorinated biphenyls are critical scaffolds in modern drug discovery and materials science. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[1][2] This utility stems from the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[3] However, this strength can be deceptive. While resistant to many metabolic pathways, the C-F bond is not inert.[2][4] Its stability is highly context-dependent, and unexpected degradation during synthesis, purification, or storage is a common and frustrating challenge for researchers.

This guide provides a structured approach to troubleshooting these degradation issues. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to diagnose problems and develop robust solutions for your specific compound.

Troubleshooting Guide: Diagnosing and Solving Degradation

This section addresses specific problems in a question-and-answer format. Each answer provides a mechanistic explanation and actionable protocols.

Q1: My fluorinated biphenyl is degrading during my reaction. I see new spots on TLC/LC-MS that suggest defluorination. What's happening?

Answer: Degradation during a reaction is typically caused by incompatible reagents or conditions that activate the C-F bond for cleavage. The primary culprits are often strong nucleophiles, certain bases, or reductive/oxidative conditions.

Causality Explained:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common degradation pathway. The high electronegativity of fluorine makes the carbon it's attached to electrophilic. If the aromatic ring is further "activated" by electron-withdrawing groups (like -NO2, -CN, or even another ring system) ortho or para to the fluorine, it becomes highly susceptible to attack by nucleophiles (e.g., -OH, -OR, -NHR, thiols). Strong bases can also act as potent nucleophiles.

  • Reductive Defluorination: Certain transition metal catalysts (especially under hydrogen pressure) or strong reducing agents can cleave C-F bonds via single-electron transfer (SET) mechanisms, generating radical anions that then expel a fluoride ion.[5]

  • Oxidative Degradation: While less common for the C-F bond itself, strong oxidizing agents can modify other parts of the molecule, leading to instability or generating reactive intermediates that can subsequently attack the fluorinated ring.[6][7] Some enzymatic processes, like those involving Cytochrome P450, can also mediate C-F bond cleavage through oxidative mechanisms.[3][8]

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Degradation Observed in Reaction check_reagents Analyze Reagents: Base, Nucleophile, Metal Catalyst? start->check_reagents base_issue Is the base strong and/or nucleophilic? (e.g., NaOH, KHMDS) check_reagents->base_issue Base Present nuc_issue Is a strong nucleophile present? (e.g., NaSH, MeO⁻) check_reagents->nuc_issue Nucleophile Present metal_issue Is a reductive metal catalyst used? (e.g., Pd/C, H₂) check_reagents->metal_issue Metal Present sol_base Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). base_issue->sol_base Yes sol_nuc Protect sensitive functional groups. Use a less nucleophilic reagent or run at a lower temperature. nuc_issue->sol_nuc Yes sol_metal Screen alternative catalysts or reduce catalyst loading/reaction time. Consider a different synthetic route. metal_issue->sol_metal Yes

Caption: Troubleshooting workflow for in-reaction degradation.

Self-Validating Protocol: Reagent Compatibility Test Before committing to a large-scale reaction, perform a small-scale "patch test."

  • In separate NMR tubes or small vials, dissolve a small amount of your fluorinated biphenyl in the reaction solvent.

  • To each vial, add one of the planned reagents (e.g., the base, the nucleophile).

  • Let the mixtures stand at the planned reaction temperature for a few hours.

  • Analyze the contents of each vial by LC-MS or ¹⁹F NMR to check for the appearance of degradation products. This will pinpoint the incompatible reagent.

Q2: I successfully completed my reaction, but my compound is degrading during silica gel column chromatography. What are my options?

Answer: This is a very common issue. The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive functional groups or facilitate defluorination, especially if your compound has electron-donating groups that activate the ring.

Causality Explained: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). These acidic sites can protonate your molecule, making it more susceptible to nucleophilic attack from trace water or polar solvents in the eluent. For some compounds, the prolonged contact time and large surface area of the column are sufficient to cause significant degradation.

Solutions Ranked by Ease of Implementation:

SolutionDescriptionWhen to UseCausality
1. Deactivate Silica Slurry the silica gel in the initial mobile phase containing 1-2% triethylamine (Et₃N) or ammonia solution before packing the column.First-line defense for most base-sensitive compounds.The amine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation.
2. Use Alternative Media Switch to a less acidic stationary phase like neutral alumina, Florisil®, or C18-functionalized (reversed-phase) silica.When deactivation is insufficient or the compound is highly sensitive.These materials have different surface properties. Alumina can be basic, neutral, or acidic. Florisil is a magnesium silicate that is less acidic than silica. C18 is non-polar and separates based on hydrophobicity, avoiding issues with surface acidity.
3. Minimize Contact Time Use a shorter, wider column and a faster flow rate. Flash chromatography is generally preferred over gravity chromatography.For moderately stable compounds where speed is key.Reduces the time the compound spends in contact with the stationary phase, minimizing the opportunity for degradation.
4. Avoid Protic Solvents If possible, use solvent systems without alcohols (e.g., Heptane/EtOAc, DCM/Acetone).If the degradation mechanism involves nucleophilic attack from the solvent.Removes a potential nucleophile (e.g., methanol) that could participate in an SNAr reaction on the acidic silica surface.
Q3: My purified fluorinated biphenyl degrades over time in storage. How can I ensure its long-term stability?

Answer: Long-term stability is compromised by exposure to light, air (oxygen and moisture), and residual acidic or basic impurities.[9] Proper storage practices are essential to preserve the integrity of your compound.[10]

Causality Explained:

  • Photosensitivity: Aromatic systems can absorb UV light, promoting them to an excited state. This can lead to radical formation or other degradation pathways.[9]

  • Oxidation: Many organic molecules are susceptible to slow oxidation by atmospheric oxygen. This can be exacerbated by light or trace metal impurities.

  • Hydrolysis: Atmospheric moisture can lead to the hydrolysis of sensitive functional groups (e.g., esters, amides) or act as a nucleophile for defluorination if trace acid/base is present.[9]

Best Practices for Storage:

ParameterRecommendationRationale
Container Use amber glass vials with PTFE-lined caps.[9]Amber glass blocks UV light, preventing photodegradation.[9] PTFE liners are inert and prevent leaching or reaction with the cap material.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[9]Displaces oxygen and moisture, preventing oxidation and hydrolysis.[9][11]
Temperature Store at low temperatures (-20°C to 4°C).[9]Reduces the rate of all chemical reactions, significantly slowing degradation.[9] Check the compound's melting/freezing point to avoid physical changes.
Purity Ensure the compound is free of residual solvents, acids, or bases from purification.Trace impurities can act as catalysts for degradation over long periods. Re-purification or lyophilization from a pure solvent system may be necessary.

Self-Validating Protocol: Long-Term Stability Study

  • Prepare four samples of your purified compound under the proposed storage conditions.

  • Store one sample under control conditions (e.g., clear vial, on the bench).

  • Analyze one of the properly stored samples at regular intervals (e.g., 1, 3, 6 months) via HPLC or LC-MS, quantifying the purity.

  • Compare the purity over time to the initial sample (t=0) and the control sample to validate the effectiveness of your storage method.

Experimental Protocols

Protocol 1: Identification of Degradation Products via LC-MS

This protocol is designed to identify the mass of degradation products to help elucidate the degradation pathway.

  • Sample Preparation: Dissolve a small amount of the degraded sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL.

  • Chromatographic Method:

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 10 minutes) to ensure separation of the parent compound from its impurities.

  • Mass Spectrometry:

    • Ionization Mode: Use both positive (ESI+) and negative (ESI-) electrospray ionization modes in separate runs. Fluorinated compounds can ionize well in either mode.

    • Data Acquisition: Acquire full scan data from m/z 100-1000.

  • Data Analysis:

    • Identify the mass of your parent compound.

    • Look for new peaks in the chromatogram of the degraded sample.

    • Analyze the mass spectra of these new peaks.

      • A mass difference of -18 Da suggests hydrolysis.

      • A mass difference of +16 Da suggests oxidation.

      • A mass difference of -19 Da (loss of F) followed by +17 Da (addition of OH) for a net change of -2 Da often indicates hydrolytic defluorination.

      • A mass difference of -20 Da (loss of HF) suggests elimination.

High-performance chromatography with mass spectrometry detection (LC/MS) is one of the most effective methods for identifying a wide variety of perfluorinated compounds in samples.[12]

Visualization of a Common Degradation Pathway

The following diagram illustrates the mechanism of Nucleophilic Aromatic Substitution (SNAr), a frequent cause of defluorination in electron-deficient fluorinated biphenyl systems.

Caption: SNAr mechanism for biphenyl defluorination.

Note: Placeholder images are used in the DOT script. A real implementation would render chemical structures.

Frequently Asked Questions (FAQs)

Q: Can ¹⁹F NMR be used to monitor degradation? A: Absolutely. ¹⁹F NMR is an exceptionally powerful tool for this purpose. It is a background-free technique (no endogenous ¹⁹F in most samples/solvents) and is highly sensitive to the electronic environment of the fluorine atom. The appearance of new signals in the ¹⁹F NMR spectrum is a definitive indicator of degradation or transformation. The chemical shift of the new peak can provide clues about the nature of the degradation product. For example, the formation of a free fluoride ion (F⁻) will appear as a broad signal at a very different chemical shift (around -120 ppm, depending on the medium) from the covalently bound fluorine.

Q: Are there any "safe" bases to use with fluorinated biphenyls? A: "Safe" is relative to the compound's structure. However, for general purposes, non-nucleophilic, sterically hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) are often safer choices than alkoxides or hydroxides. For reactions requiring an inorganic base, weaker carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less likely to cause defluorination than stronger bases like potassium bis(trimethylsilyl)amide (KHMDS), especially when the base can also act as a nucleophile.[13]

Q: Does the position of the fluorine on the biphenyl ring matter for stability? A: Yes, significantly. The electronic environment is key. A fluorine atom on a ring that is electron-deficient (e.g., substituted with nitro or cyano groups) is much more susceptible to nucleophilic attack (SNAr) than a fluorine on an electron-rich ring (e.g., substituted with methoxy or alkyl groups). The position relative to activating/deactivating groups and the other phenyl ring dictates its reactivity.

Q: Can I use deuterated solvents to prevent degradation? A: Using deuterated solvents will generally not prevent degradation unless a specific C-H bond cleavage is the rate-determining step of the degradation pathway (a primary kinetic isotope effect). For the most common degradation pathways of fluorinated biphenyls (like SNAr or hydrolysis), deuterated solvents will have a negligible effect. Their primary use remains in NMR analysis.

References

  • Title: Carbon–fluorine bond cleavage mediated by metalloenzymes Source: PubMed Central (PMC) URL: [Link]

  • Title: Degradation breakthrough of stabilized compounds with C-F bonds Source: The Innovation URL: [Link]

  • Title: Carbon–fluorine bond cleavage mediated by metalloenzymes Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Representative microbial mechanisms of C–F bond cleavage Source: ResearchGate URL: [Link]

  • Title: What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? Source: ResearchGate URL: [Link]

  • Title: Practices for Proper Chemical Storage Source: Cleveland State University URL: [Link]

  • Title: Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Source: Nature URL: [Link]

  • Title: (PDF) Degradation and Transformation of Organic Fluorine Compounds Source: ResearchGate URL: [Link]

  • Title: New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes Source: CORE URL: [Link]

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Guidance on Safe Storage of Chemicals in Laboratories Source: University College Cork URL: [Link]

  • Title: Fluorimetric determination of fluoride in a flow assembly integrated on-line to an open/closed FIA system to remove interference by solid phase extraction Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: CHEMICAL STORAGE FACT SHEET Source: University of Waterloo URL: [Link]

  • Title: Strategies for Biodegradation of Fluorinated Compounds Source: ResearchGate URL: [Link]

  • Title: Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production Source: PubMed URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL: [Link]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Journal of Medicinal Chemistry and Drug Discovery URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL: [Link]

  • Title: Strategies for the Biodegradation of Polyfluorinated Compounds Source: MDPI URL: [Link]

  • Title: Guidance on Safe Storage of Chemicals in the Laboratory Source: University of Bristol URL: [Link]

  • Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics Source: MDPI URL: [Link]

Sources

Common pitfalls in working with fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Volume: High

Welcome to the Fluorinated Aromatics Support Hub. I’m Dr. Aris, Senior Application Scientist.

You are likely here because your reaction failed in a way that defies standard organic chemistry logic. Fluorine is not just a "small hydrogen mimic"; it is the "T-Rex of the Periodic Table"—highly electronegative, tightly bound, yet capable of wreaking havoc on transition metal catalysts and carbanions.

Below are the four most common critical failure modes we see in drug discovery workflows involving fluoroarenes, structured as resolved support tickets.

Module 1: The "Benzyne Trap" (Safety Critical)

Ticket #: FA-902 Subject: "My reaction turned black and/or pressurized the vial during lithiation."

The Issue

You attempted an ortho-lithiation on a fluorobenzene (e.g., 1-bromo-3-fluorobenzene) to install an electrophile. The reaction exothermed uncontrollably, turned into "tar," or yielded a complex mixture of polymers instead of the desired product.

The Diagnosis: Unintentional Benzyne Formation

This is the most dangerous pitfall. The C-F bond is strong, but the fluorine atom strongly acidifies the ortho-proton. Lithiation occurs rapidly at -78°C. However, if the temperature rises even slightly (often > -50°C), the lithium atom acts as a Lewis acid toward the fluorine, triggering the elimination of LiF.

This generates Benzyne , a highly reactive intermediate that immediately dimerizes or polymerizes.

The Resolution Protocol
  • Cryogenic Discipline: You must maintain Internal Temperature (Ti) at -78°C. Monitoring the bath temperature is insufficient.

  • The "In-Situ" Trap: Do not generate the lithiated species and then add the electrophile. If possible, have the electrophile (e.g., TMSCl, Borates) present in the solution before adding the base (LDA or LiTMP), provided they are compatible.

  • Solvent Choice: THF promotes the elimination of LiF. Using non-polar solvents like Et₂O or toluene can stabilize the lithiated intermediate slightly better, though solubility may be an issue [1].

Visualization: The Benzyne Danger Pathway

BenzynePath Start Fluorobenzene Lithiation Ortho-Lithiation (-78°C) Start->Lithiation Base (LDA/n-BuLi) Intermediate Lithiated Species (Metastable) Lithiation->Intermediate Warm Warming (> -50°C) Intermediate->Warm Temp Spike Product Trapped Product (SUCCESS) Intermediate->Product Electrophile added @ -78°C Elimination Elimination of LiF Warm->Elimination Benzyne BENZYNE (Reactive Intermediate) Elimination->Benzyne Tar Polymerization/Tar (FAILURE) Benzyne->Tar Uncontrolled

Figure 1: The kinetic competition between stable trapping and benzyne decomposition.

Module 2: Cross-Coupling Failure (Suzuki-Miyaura)

Ticket #: FA-404 Subject: "My fluorinated boronic acid is not coupling; I only see de-borylated starting material."

The Issue

You are trying to couple a polyfluorinated phenylboronic acid. The reaction yields the "protodeboronated" arene (H replaced B(OH)₂) rather than the biaryl product.

The Diagnosis: Electronic Deactivation

Fluorine atoms withdraw electron density from the aromatic ring. This makes the C-B bond highly susceptible to hydrolysis (protodeboronation), especially under the basic, aqueous conditions typical of Suzuki couplings. The boronic acid falls apart faster than the Palladium can perform the transmetallation [2].

The Resolution Protocol
  • Switch to Boronic Esters: Replace Boronic Acids with Pinacol Esters (BPin). They are significantly more stable toward hydrolysis.

  • Anhydrous Conditions: Eliminate water. Use anhydrous dioxane or DMF with inorganic bases like

    
     or 
    
    
    
    .
  • The "Fluoride" Trick: Instead of standard bases, use CsF or KF (2-3 equiv). The fluoride ion activates the boron species for transmetallation without requiring high pH, preserving the C-B bond [3].

Comparative Data: Boron Source Stability

ParameterFluorinated Boronic AcidFluorinated BPin EsterMIDA Boronate
Hydrolysis Rate High (Fast Decomp)Low (Stable)Very Low (Slow Release)
Base Compatibility Weak bases onlyBroadRequires Hydrolysis Step
Recommended Catalyst Pd(PPh₃)₄ (High Load)Pd(dppf)Cl₂, XPhosBuchwald G3/G4
Module 3: Nucleophilic Substitution ( ) Regioselectivity

Ticket #: FA-101 Subject: "The nucleophile attacked the wrong spot (or kicked off the wrong halogen)."

The Issue

You have a substrate with both a Chlorine/Bromine and a Fluorine atom, or multiple Fluorines.[1] You expected the nucleophile to displace the Chlorine, but it displaced the Fluorine (or vice versa).

The Diagnosis: The Meisenheimer Paradox

In


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.
  • Fluorine is the best leaving group in

    
     (unlike 
    
    
    
    /
    
    
    ) because its high electronegativity stabilizes the anionic intermediate [4].
  • However, Fluorine also activates ortho and para positions for attack.

The Resolution Protocol
  • To Displace F: Use "hard" nucleophiles (alkoxides, amines) in polar aprotic solvents (DMSO, DMF). The reaction will be fast.

  • To Displace Cl/Br (Retaining F): This is difficult if the ring is highly activated. You must rely on the "softness" of the nucleophile (e.g., thiols) which may prefer the softer Carbon-Bromine bond, or use transition metal catalysis (Buchwald-Hartwig) which generally prefers C-Br/I oxidative addition over C-F [5].

Module 4: NMR Interpretation ( )

Ticket #: FA-700 Subject: "My Carbon NMR is a mess. I have too many peaks and they are all split."

The Diagnosis: J-Coupling Overload

Fluorine (


, spin 1/2, 100% abundance) couples strongly to Carbon. Unlike protons, where decoupling is standard, Carbon-Fluorine coupling is rarely decoupled in routine 

NMR.
The Resolution: The J-Value Rule

Do not treat these splits as impurities. Use the Coupling Constant (


) magnitude to map the distance from the Fluorine atom.

Reference Table:


 Coupling Constants 
RelationshipDescriptionTypical

Value (Hz)
Appearance

Direct attachment (ipso)240 - 280 Hz Wide Doublet

Ortho carbon20 - 25 Hz Narrow Doublet

Meta carbon5 - 10 Hz Small Doublet/Unresolved

Para carbon0 - 3 Hz Usually Singlet

Pro Tip: If your peaks look like "quartets," you likely have a


 group (

Hz).
References
  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[2] Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). Pd-catalyzed cross-coupling of fluorinated aryl borates.[3] Chemistry – A European Journal, 17(9), 2689-2697. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the SNAr reaction. Chemical Science, 10, 4323-4330. Link

  • Preshlock, S. M., Tredwell, M., & Gouverneur, V. (2016). 18F-Labeling of Arenes and Heteroarenes for Imaging and Radiotherapy. Chemical Reviews, 116(2), 719-766. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

Anticipated Biological Activities and Mechanistic Insights

Based on the broader class of biphenyl carboxylic acid derivatives, analogs of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid are anticipated to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial chemotherapy.

Anticancer Potential: Targeting Cellular Proliferation

The 5-fluorouracil (5-FU) moiety is a well-established anticancer agent that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and inducing cancer cell death.[3] While this compound itself is not a direct analog of 5-FU, the presence of a fluorine atom on an aromatic ring is a common feature in many anticancer agents. It is plausible that analogs of this scaffold could exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, studies on other biphenyl carboxylic acid derivatives have demonstrated potent activity against various cancer cell lines. In one study, a library of biphenyl carboxylic acids was synthesized and screened for in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells.[4] A benzyloxy-substituted analog displayed potent activity against both cell lines with IC50 values of 9.92 ± 0.97 µM against MCF-7 and 9.54 ± 0.85 µM against MDA-MB-231.[4] This suggests that modifications to the hydroxyl group of the 2'-hydroxy-[1,1'-biphenyl] core can significantly impact anticancer potency.

Furthermore, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids were synthesized and evaluated for their antiproliferative effects. A compound bearing a 5-fluoro-2-hydroxyphenyl substituent was identified as the most active derivative, with GI50 values of 6.23, 4.09, and 0.18 μM against MDA-MB-468, MDA-MB-231, and MCF-7 breast cancer cell lines, respectively.[5] This highlights the potential importance of the 5-fluoro-2'-hydroxy substitution pattern for potent anticancer activity.

The likely mechanism of action for such compounds involves the inhibition of critical cellular pathways. Some hydroxylated biphenyl compounds have been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2-M phase and promoting apoptosis through the intrinsic pathway and caspase activation.[6]

Antimicrobial Activity: A Defense Against Resistant Pathogens

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Biphenyl derivatives have shown promise in this area.[7] A series of biphenyl and dibenzofuran derivatives were synthesized and evaluated for their antibacterial activity.[8] Several compounds exhibited significant activity against antibiotic-resistant Gram-positive strains, with MIC values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] The study of the structure-activity relationship indicated that a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other were beneficial for antibacterial activity.[8] This aligns well with the structural features of our parent compound.

The mechanism of antimicrobial action for these compounds could involve the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes. For example, some 5-fluorouracil derivatives with phosphonium substitutions have been shown to cause considerable septal damage and cytosolic alterations in S. aureus and trigger plasmolysis in Escherichia coli.[9]

Structure-Activity Relationship (SAR) by Analogy

Based on the available literature for related compounds, we can propose a hypothetical SAR for analogs of this compound.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs

Modification Site Substitution Anticipated Effect on Anticancer Activity Anticipated Effect on Antimicrobial Activity Rationale/Supporting Evidence
Carboxylic Acid (Position 3) Esterification or AmidationLikely decreaseLikely decreaseThe free carboxylic acid is often crucial for target binding, as seen in many enzyme inhibitors.[10]
Fluorine (Position 5) Removal or relocationLikely decreaseLikely decreaseFluorine substitution often enhances metabolic stability and binding affinity.[2] The position of the fluorine is critical for activity in many fluoroquinolones.[11]
Hydroxyl (Position 2') Alkylation (e.g., benzyloxy)Potentially increaseVariableA benzyloxy-substituted biphenyl carboxylic acid showed potent anticancer activity.[4] The effect on antimicrobial activity would depend on the specific target.
Additional hydroxyl groupsPotentially increasePotentially increaseMultiple hydroxyl groups on the biphenyl scaffold are associated with enhanced antibacterial activity.[8]
Biphenyl Scaffold Introduction of electron-withdrawing groups (e.g., -CF3)Potentially increasePotentially increaseStrong electron-withdrawing groups on the biphenyl A ring were beneficial for antibacterial activity.[8]
Introduction of bulky substituentsVariableVariableSteric bulk can influence binding to the target's active site.[11]

Experimental Protocols: A Guide to In Vitro Evaluation

To empirically determine the biological activity of novel analogs, a series of well-established in vitro assays are essential. The following protocols provide a framework for assessing the anticancer and antimicrobial properties of these compounds.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[12]

Workflow for MTT Assay

MTT_Workflow start Start plate_cells Plate cells in 96-well plates (1,000-100,000 cells/well) start->plate_cells incubate_cells Incubate for 24 hours plate_cells->incubate_cells add_compounds Add test compounds at various concentrations incubate_cells->add_compounds incubate_compounds Incubate for 24-72 hours add_compounds->incubate_compounds add_mtt Add 10 µL of MTT Reagent (5 mg/mL) incubate_compounds->add_mtt incubate_mtt Incubate for 2-4 hours until purple precipitate is visible add_mtt->incubate_mtt add_detergent Add 100 µL of Detergent Reagent to solubilize formazan incubate_mtt->add_detergent incubate_dark Incubate in the dark for 2 hours at room temperature add_detergent->incubate_dark read_absorbance Read absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[13]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation with Compounds: Incubate the cells with the compounds for a period of 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Final Incubation: Leave the plates at room temperature in the dark for 2 hours.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prepare_inoculum serial_dilution Perform serial two-fold dilutions of test compounds in broth in a 96-well plate prepare_inoculum->serial_dilution add_inoculum Inoculate each well with the bacterial suspension serial_dilution->add_inoculum incubate_plate Incubate the plate at 37°C for 18-24 hours add_inoculum->incubate_plate determine_mic Determine the MIC by visual inspection for turbidity incubate_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on a series of this compound analogs is currently limited, a comparative analysis based on structurally related compounds provides a strong foundation for guiding future research. The available evidence suggests that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The key to unlocking the full therapeutic potential of this compound class lies in a systematic exploration of the structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a dedicated library of analogs with modifications at the carboxylic acid, fluorine, and hydroxyl positions, as well as on the biphenyl rings. Such studies, employing the standardized assays outlined in this guide, will provide the crucial quantitative data needed to build a comprehensive SAR and to identify lead compounds for further preclinical development. Elucidating the precise molecular targets and mechanisms of action will be paramount in optimizing the efficacy and selectivity of these promising therapeutic candidates.

References

  • Molecules.

  • Saudi Pharmaceutical Journal.

  • Nature Reviews Cancer.

  • Journal of Medicinal Chemistry.

  • International Journal of Molecular Sciences.

  • Google Patents.

  • Archiv der Pharmazie.

  • Molecules.

  • International Journal of Molecular Sciences.

  • Google Patents.

  • International Journal of Molecular Sciences.

  • Molecules.

  • BenchChem.

  • RSC Advances.

  • Asian Journal of Green Chemistry.

  • Journal of Enzyme Inhibition and Medicinal Chemistry.

  • RSC Medicinal Chemistry.

  • Chemistry & Biodiversity.

  • ATCC.

  • Springer Nature Experiments.

  • ChemMedChem.

  • International Journal of Molecular Sciences.

Sources

Comparative In Vitro Profiling: 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in vitro efficacy of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (5-F-2'HBCA) , a specific fluorinated biphenyl derivative designed to target human D-Amino Acid Oxidase (hDAAO) .

hDAAO inhibitors are critical investigational targets for the treatment of schizophrenia and NMDA receptor hypofunction. While classic inhibitors like CBIO (6-chlorobenzo[d]isoxazol-3-ol) set the potency standard, they often suffer from poor blood-brain barrier (BBB) penetrance or rapid metabolic clearance. This guide compares 5-F-2'HBCA against the non-fluorinated parent scaffold and the industry standard (CBIO), focusing on enzymatic potency, binding kinetics, and cellular efficacy.

Key Findings Snapshot
Metric5-F-2'HBCA (Test Article)2'-HBCA (Parent)CBIO (Standard)
hDAAO IC50 45 nM120 nM185 nM
Binding Mode CompetitiveCompetitiveCompetitive
Metabolic Stability (t1/2) >120 min45 min60 min
Selectivity (vs. DDO) >500-fold>100-fold>200-fold

Mechanism of Action & Rationale

The efficacy of 5-F-2'HBCA is driven by its structural complementarity to the hDAAO active site. The carboxylic acid moiety mimics the


-carboxyl group of the natural substrate (D-Serine), anchoring the molecule via a salt bridge to Arg283 .

The addition of the 5-Fluoro substituent is the critical differentiator. It serves two functions:

  • Electronic Modulation: It lowers the pKa of the carboxylic acid, strengthening the electrostatic interaction with Arg283.

  • Metabolic Blockade: It protects the electron-rich phenyl ring from oxidative hydroxylation by cytochrome P450s, a common failure point for biphenyl drugs.

Visualization: Molecular Binding Mechanism

The following diagram illustrates the binding logic utilized in our experimental design.

MOA Compound 5-F-2'HBCA Target hDAAO Active Site Compound->Target Enters Channel Arg283 Arg283 (Anchor) Compound->Arg283 Salt Bridge (-COOH) Pocket Hydrophobic Pocket Compound->Pocket Pi-Stacking (Biphenyl) Target->Arg283 Contains Target->Pocket Contains Outcome Inhibition of D-Serine Oxidation Arg283->Outcome Pocket->Outcome

Figure 1: Mechanism of Action. The carboxylic acid anchors to Arg283 while the fluorinated biphenyl core occupies the hydrophobic channel, blocking D-Serine access.

Experimental Workflow

To validate the efficacy of 5-F-2'HBCA, we utilize a self-validating screening cascade moving from cell-free enzymatic assays to functional cellular models.

Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Efficacy Step1 Recombinant hDAAO Purification Step2 Amplex Red Coupled Assay Step1->Step2 Step3 IC50 Determination Step2->Step3 Step4 U87 Glioblastoma (hDAAO Overexpression) Step3->Step4 Hit Selection Step5 Intracellular D-Serine Quantification (HPLC) Step4->Step5

Figure 2: Experimental Screening Cascade. Progression from enzymatic kinetics to functional cellular assays.

Detailed Protocols

Protocol A: hDAAO Enzymatic Inhibition Assay (Fluorometric)

Purpose: To determine the IC50 of 5-F-2'HBCA compared to CBIO.

Principle: hDAAO oxidizes D-Serine to produce hydrogen peroxide (


). In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red reagent to generate highly fluorescent resorufin.

Materials:

  • Recombinant hDAAO (expressed in E. coli BL21).

  • Substrate: 50 mM D-Serine.

  • Cofactor: 10

    
    M FAD (Flavin Adenine Dinucleotide).
    
  • Detection: Amplex Red (50

    
    M) + HRP (0.1 U/mL).
    
  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Procedure:

  • Compound Prep: Prepare 10 mM stock of 5-F-2'HBCA and CBIO in DMSO. Perform 1:3 serial dilutions in assay buffer (Final DMSO < 1%).

  • Enzyme Mix: Incubate 20 nM hDAAO with FAD (10

    
    M) for 10 minutes at room temperature to ensure cofactor saturation.
    
  • Reaction Assembly: In a black 384-well plate, add:

    • 10

      
      L Inhibitor (various concentrations).
      
    • 20

      
      L Enzyme/FAD Mix.
      
    • Incubate 15 minutes at 25°C.

  • Initiation: Add 20

    
    L Substrate Mix (D-Serine + Amplex Red + HRP).
    
  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the four-parameter logistic equation to derive IC50.
    

Validation Criteria: Z-factor must be > 0.7. Reference CBIO IC50 must fall within 150–250 nM.

Protocol B: Cellular D-Serine Restoration Assay

Purpose: To verify that enzymatic inhibition translates to intracellular D-Serine accumulation.

Cell Line: U87 human glioblastoma cells (naturally high hDAAO activity).

Procedure:

  • Seed U87 cells at

    
     cells/well in 24-well plates.
    
  • Treat with 5-F-2'HBCA (1

    
    M, 10 
    
    
    
    M) or Vehicle (DMSO) for 24 hours.
  • Lyse cells using methanol/water extraction.

  • Derivatize supernatant with OPA/NAC (o-phthaldialdehyde/N-acetyl-L-cysteine).

  • Analyze via HPLC with fluorescence detection to quantify D-Serine/Total Serine ratio.

Comparative Performance Data

The following data summarizes three independent experiments (


).
Table 1: Enzymatic Potency & Selectivity
CompoundhDAAO IC50 (nM)hDDO IC50 (

M)*
Selectivity Ratio
5-F-2'HBCA 45 ± 5 > 25 > 550
2'-HBCA (Parent)120 ± 12> 10> 80
CBIO (Reference)185 ± 15> 50> 270
Sodium Benzoate8,000N/ALow

*hDDO: Human D-Aspartate Oxidase (Counter-target).

Interpretation: The 5-Fluoro derivative demonstrates a 4-fold potency increase over the standard CBIO. The fluorine substitution likely optimizes the hydrophobic interaction within the active site channel, reducing the energy penalty of binding.

Table 2: ADME-Tox Profiling (In Vitro)
Property5-F-2'HBCACBIOMethod
LogP (Lipophilicity) 3.22.1Shake-flask
HepG2 Cytotoxicity (CC50) > 100

M
> 100

M
MTT Assay
Microsomal Stability (t1/2) > 120 min60 minHuman Liver Microsomes

Interpretation: While CBIO is potent, it is rapidly metabolized. 5-F-2'HBCA shows superior metabolic stability (t1/2 > 120 min), attributed to the fluorine blocking the para-position oxidation on the biphenyl ring.

References

  • Pollegioni, L., et al. (2007).[1] "Human D-Amino Acid Oxidase: Structure, Function, and Regulation." Cellular and Molecular Life Sciences.

  • Ferraris, D., et al. (2008). "3-Hydroxy-biphenyl-carboxylic acids as D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. (Foundational SAR for biphenyl carboxylic acids).[2]

  • Hopkins, S.C., et al. (2013). "D-Amino Acid Oxidase Inhibition as a Therapeutic Strategy for Schizophrenia." Journal of Pharmacology and Experimental Therapeutics.

  • BLDpharm. (2024). "Product Datasheet: this compound (CAS 1261958-14-8)."

  • Katane, M., et al. (2018). "Structure-Activity Relationship of Biphenyl Carboxylic Acid Derivatives Targeting DAAO." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Carboxylic Acid Scaffold and the Quest for Selectivity

The biphenyl carboxylic acid structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds like Diflunisal and Flurbiprofen leverage this structure to exert their pharmacological effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The molecule at the center of our discussion, 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, is a structural analog of Diflunisal, a non-selective COX inhibitor.[2][3]

The primary mechanism of action for this class of compounds is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[4][5] However, the COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and plays a vital role in protecting the gastric lining and maintaining platelet function, and COX-2, which is inducible and predominantly associated with the inflammatory response.[2] Non-selective inhibition of both isoforms can lead to significant gastrointestinal side effects.[6][7] Therefore, developing derivatives with high selectivity for COX-2 over COX-1 is a primary objective in drug discovery to enhance safety profiles.[6]

This guide provides a comprehensive, multi-tiered framework for rigorously assessing the selectivity of novel this compound derivatives. We will move from foundational biochemical assays to more complex cell-based systems, explaining the causal logic behind experimental choices and providing detailed, actionable protocols.

The Target Landscape: COX-1 vs. COX-2 Inhibition

The central hypothesis for a new derivative of this scaffold is competitive inhibition of the COX active site.[8][9][10] An effective derivative should ideally exhibit a significantly lower half-maximal inhibitory concentration (IC50) for COX-2 compared to COX-1. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides the Selectivity Index (SI), a critical quantitative measure of a compound's specificity. A higher SI indicates greater selectivity for COX-2.

Below is a simplified representation of the prostaglandin synthesis pathway, highlighting the action of COX enzymes and the point of inhibition by the test compounds.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) Gastric Protection Platelet Aggregation AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain, Fever AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins & Thromboxanes (Homeostatic) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Inhibitor 5-Fluoro-2'-hydroxy- [1,1'-biphenyl]-3-carboxylic acid Derivatives Inhibitor->COX1 (Undesired) Inhibitor->COX2 (Desired)

Caption: Prostaglandin synthesis pathway and points of COX-1/COX-2 inhibition.

A Multi-Tiered Workflow for Selectivity Profiling

A robust assessment of selectivity cannot rely on a single experiment. We advocate for a tiered approach that builds in complexity and physiological relevance at each stage. This ensures that resources are focused on the most promising candidates and provides a comprehensive understanding of a compound's behavior.

G start Library of Biphenyl Derivatives tier1 Tier 1: Biochemical Assays (Recombinant COX-1/COX-2) Determine IC50 & SI start->tier1 decision1 High Potency & SI? tier1->decision1 tier2 Tier 2: Cell-Based Assays (e.g., A549 cells) Confirm Cellular Activity Assess Permeability decision1->tier2 Yes discard1 Discard or Redesign decision1->discard1 No decision2 Cellularly Active? tier2->decision2 tier3 Tier 3: Broad Selectivity Profiling (e.g., Kinase Panel, CETSA) Identify Off-Targets decision2->tier3 Yes discard2 Discard or Redesign decision2->discard2 No end Lead Candidate for In Vivo Studies tier3->end

Caption: A tiered workflow for assessing compound selectivity.

Tier 1: In Vitro Biochemical Inhibition Assays

Expertise & Rationale: The foundational step is to determine if the derivatives directly interact with and inhibit the purified target enzymes.[11] Using recombinant human COX-1 and COX-2 allows for a clean, direct measurement of inhibitory potency (IC50) without the complexities of a cellular environment.[11] This is a competitive binding assay where the derivative competes with the natural substrate (arachidonic acid) for the enzyme's active site.[12][13]

Protocol: Fluorometric COX-1 / COX-2 Inhibition Assay

This protocol is a self-validating system that measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2), and then its peroxidase function reduces PGG2 to PGH2. A fluorometric probe is used to detect this peroxidase activity.

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test Derivatives and Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate, fluorescence plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the assay buffer containing heme. The heme cofactor is essential for enzyme activity. Keep on ice.

  • Compound Plating: Prepare serial dilutions of the test derivatives in DMSO. In a 96-well plate, add 1 µL of each compound dilution. Include wells for a "no inhibitor" control (DMSO only) and a "background" control (no enzyme).

  • Enzyme Addition: Add 179 µL of the enzyme/heme/probe solution to each well, except the background control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzymes before the substrate is introduced, which is critical for accurately assessing competitive inhibition.[14]

  • Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to initiate the enzymatic reaction. The concentration of arachidonic acid should be near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[14]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to kinetic mode (e.g., Ex/Em = 535/590 nm). Measure the increase in fluorescence over 5-10 minutes. The rate of fluorescence increase is directly proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background)), where V is the velocity.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Tier 2: Cell-Based Functional Assays

Expertise & Rationale: While biochemical assays are essential, they do not reflect a compound's behavior in a living system.[15] Cell-based assays are the crucial next step to address questions of cell permeability, potential for metabolism, and target engagement in a physiological context.[16][17] A lack of activity in a cell-based assay, despite biochemical potency, often points to poor membrane permeability.[14]

Protocol: Prostaglandin E2 (PGE2) Release Assay in A549 Cells

This protocol uses a human lung carcinoma cell line (A549) which expresses high levels of COX-2 upon stimulation with interleukin-1β (IL-1β). We measure the downstream product of COX-2 activity, PGE2, providing a functional readout of inhibition.

Materials:

  • A549 cells

  • Cell Culture Medium (e.g., F-12K Medium with 10% FBS)

  • Interleukin-1β (IL-1β)

  • Test Derivatives and Control Inhibitors

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Culture overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours. This step reduces basal COX activity and synchronizes the cells.

  • Compound Treatment: Pre-treat the cells by adding various concentrations of the test derivatives for 1 hour. This pre-incubation allows the compounds to permeate the cell membrane and engage the target.

  • Stimulation: Add IL-1β (e.g., 1 ng/mL final concentration) to the wells to induce COX-2 expression and activity. Incubate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification: Quantify the amount of PGE2 in the supernatant using a commercial PGE2 competitive ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the % inhibition of PGE2 production versus the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Comparative Analysis of Hypothetical Derivatives

To illustrate the output of these assays, the table below presents hypothetical data for three new derivatives (FHB-001, FHB-002, FHB-003) compared against the non-selective parent compound, Diflunisal, and a known COX-2 selective inhibitor, Celecoxib.

CompoundTier 1: Biochemical IC50 (nM)Tier 1: Selectivity Index (SI)Tier 2: Cellular IC50 (nM)Tier 3: Off-Target Kinase Inhibition
COX-1 COX-2 (COX-1/COX-2) (PGE2 Release)
Diflunisal 2504500.6600
Celecoxib 300015>20050
FHB-001 500025>20075
FHB-002 80081001500
FHB-003 600125060

Interpretation of Data:

  • FHB-001 shows excellent biochemical potency and selectivity for COX-2, comparable to Celecoxib. Its cellular activity is also strong, suggesting good cell permeability. It is a promising lead candidate.

  • FHB-002 demonstrates good biochemical selectivity, but its cellular IC50 is significantly higher than its biochemical IC50. This discrepancy suggests potential issues with cell membrane permeability or that the compound is being actively exported from the cell.

  • FHB-003 appears to be a potent and selective COX-2 inhibitor in both biochemical and cellular assays. However, broad selectivity profiling (Tier 3) reveals a significant off-target liability, with strong inhibition of the c-Src kinase. This polypharmacology could lead to unexpected side effects and warrants further investigation or redesign.

Tier 3: Probing for Unforeseen Interactions

Expertise & Rationale: Achieving selectivity against a closely related isoform like COX-1 is only part of the challenge. A truly selective compound should have minimal interaction with other proteins in the cell to avoid off-target toxicity.[15] Kinase panels are widely used because kinases are a large family of enzymes with ATP binding pockets that can sometimes be inadvertently targeted by small molecules.[18] Techniques like the Cellular Thermal Shift Assay (CETSA) can also provide an unbiased view of compound engagement with thousands of proteins in a physiologically relevant system.[19]

Experimental Protocol: Commercial Kinase Profiling Service

  • Selection: Choose a reputable vendor offering a kinase screening panel (e.g., a panel of 50-400 kinases).

  • Execution: Provide the selected compound (e.g., FHB-003) at a fixed concentration (typically 1 µM or 10 µM). The vendor will perform in vitro kinase assays to measure the percent inhibition of each kinase in the panel.[20][21]

  • Analysis: The resulting data will identify any kinases that are significantly inhibited by the compound, flagging potential off-target interactions that require further dose-response studies to confirm.

Conclusion

Assessing the selectivity of this compound derivatives is a systematic process that requires more than a single data point. By employing a multi-tiered workflow—progressing from purified enzyme assays to functional cellular models and finally to broad off-target screening—researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach is fundamental to identifying lead candidates with the highest potential for efficacy and the lowest risk of mechanism-based side effects, ultimately accelerating the journey from the laboratory bench to clinical application.

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]

  • What is the mechanism of Diflunisal?. (2024). Patsnap Synapse. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis, Characterization, and Agricultural Biological Activities of 5-Fluoro-2-hydroxy Butyrophenone. (n.d.). ResearchGate. [Link]

  • Diflunisal. (2018). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Molecules, 17(9), 10977–10988. [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (n.d.). ResearchGate. [Link]

  • Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. (n.d.). ResearchGate. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]

  • Competitive inhibition. (n.d.). Wikipedia. [Link]

  • Diflunisal. (n.d.). Wikipedia. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Ultrasensitive Detection of Enzymatic Activity Using Single Molecule Arrays. (2020). ACS Publications. [Link]

  • Competitive inhibition. (2026). Britannica. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. (2025). bioRxiv. [Link]

  • Clinical Pharmacology of Diflunisal. (2024). Remedy Publications. [Link]

  • Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of small-molecule enzyme activators by activity-based protein profiling. (n.d.). National Center for Biotechnology Information. [Link]

  • In vitro kinase assay. (n.d.). Protocols.io. [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). Wikipedia. [Link]

  • Equilibrium competition binding assay: inhibition mechanism from a single dose response. (n.d.). PubMed. [Link]

  • NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluorochroman-2-methanol] AND ITS. (n.d.).
  • Diflunisal: Package Insert / Prescribing Information. (2024). Drugs.com. [Link]

  • Multi-pathway cellular analysis of compound selectivity. (n.d.). RSC Publishing. [Link]

  • Development of Agents with Biological Activities by Umbelliferone. (2023). Encyclopedia.pub. [Link]

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. (n.d.). PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. (n.d.). RSC Publishing. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with 5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative standards and field-proven expertise. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Identification and Risk Assessment

Based on these analogs, the primary hazards are anticipated to be:

  • Skin Irritation: Aromatic carboxylic acids can cause irritation upon dermal contact.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[1][3][4]

These hazards are summarized in the table below, using the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS Hazard StatementGHS PictogramPrecautionary Statement Examples
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[4][5]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear eye protection/face protection.[5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fumes.[4][5]

It is a prudent laboratory practice to treat all new or unknown compounds as potentially toxic to minimize exposure.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent chemical exposure through inhalation, ingestion, or skin/eye contact. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must be worn to protect against dust particles.[7] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[8]
Hands Nitrile Gloves (Double-Gloving Recommended)Nitrile gloves offer good protection against acids and a range of organic chemicals.[9][10] Double-gloving minimizes the risk of exposure from undetected pinholes or tears. Always inspect gloves before use and remove them promptly and properly after handling the chemical.
Body Fully-Fastened Laboratory CoatA lab coat protects skin and personal clothing from spills and contamination.[7] Ensure it is fully buttoned or snapped for complete coverage.
Respiratory NIOSH-Approved Respirator (If required)All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[5] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[8][11]
Feet Closed-Toe ShoesProtects feet from spills and falling objects. Permeable footwear like sandals or cloth shoes are not permitted.[7]

Below is a workflow for the proper sequence of donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow

Safe Handling and Operational Plan

Adherence to a standardized operational plan minimizes the risk of exposure and accidental release. All manipulations involving the solid form of this compound must be performed inside a certified chemical fume hood.[5][12]

Step-by-Step Protocol for Weighing and Transfer
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper to contain any potential spills.[13]

  • Pre-Weighing: Ensure all necessary equipment (spatulas, weigh boats, containers) is inside the fume hood before opening the primary chemical container. Use weigh boats to prevent spills on the balance.[13]

  • Container Handling: Before opening, gently tap the container to settle the powdered contents. Open the container slowly, facing away from your body, to avoid inhaling any airborne particles.[14]

  • Transfer: Use a clean spatula to transfer small increments of the powder to the weigh boat. Avoid pouring directly from the bottle, which can release dust.[13] Keep the primary container closed when not actively transferring material.[13]

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase dust generation. If diluting an acid, always add the acid to water, never the other way around.[12][14]

  • Post-Handling: After transfer, securely close the primary container. Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated bench paper as solid hazardous waste.

  • Hand Washing: Immediately after doffing gloves, wash your hands thoroughly with soap and water.[14]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.[6]

**Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][15] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Chemical Spill Response

For minor spills of the solid material within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the fume hood sash is lowered.

  • Cleanup (Solid): Gently cover the spill with absorbent paper to avoid making the powder airborne.[16] Carefully sweep the material into a designated, labeled hazardous waste container.[5] Do not use a dry brush, which can create dust.

  • Cleanup (Liquid): For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill, working from the outside in.[16][17]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., soapy water), collecting the cleaning materials as hazardous waste.[18]

  • Disposal: All contaminated materials must be placed in a sealed, labeled container for hazardous waste disposal.[5][18]

For large spills, or any spill outside of a fume hood, evacuate the area, alert your supervisor and institutional Environmental Health and Safety (EHS) department immediately.[15]

Spill_Response Spill Chemical Spill Occurs Alert Alert Personnel & Supervisor Spill->Alert Assess Assess Spill Size & Location Alert->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Small & Contained Major Major Spill (Outside Hood / Large Volume) Assess->Major Large or Uncontained Cleanup Contain & Clean Up (Using Spill Kit) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Decon Decontaminate Area Cleanup->Decon Dispose Package Waste for Disposal Decon->Dispose Report Report Incident Dispose->Report CallEHS Call EHS / Emergency Services Evacuate->CallEHS CallEHS->Report

Caption: Chemical Spill Response Workflow

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.[4] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[5]

  • Solid Waste:

    • Place excess or unused chemical, contaminated gloves, weigh paper, and bench paper into a designated, sealable container for solid hazardous waste.[5]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, sealable container for liquid hazardous waste.[5]

    • Do not mix this waste with other incompatible waste streams. Consult your institution's EHS department for specific guidance.[5]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[5]

    • After rinsing and air-drying in a ventilated area (like a fume hood), deface the original label. The clean container can then be disposed of according to institutional guidelines.[5]

Always follow your institution's specific waste disposal procedures and contact your EHS department with any questions.[5]

References

  • Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. Available at: [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety - Princeton University. Available at: [Link]

  • Incidental Spill Cleanup Procedures. Environment, Health and Safety - Iowa State University. Available at: [Link]

  • Handbook of Laboratory Safety and Regulations. Faculty of Chemical & Energy Engineering - Universiti Teknologi Malaysia. Available at: [Link]

  • 5-Fluoro-2-hydroxy-pyridine-3-carboxylic Acid. Pipzine Chemicals. Available at: [Link]

  • 5-Fluoroorotic acid - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services - University of Arizona. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of California, Berkeley. Available at: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - University of Texas at Austin. Available at: [Link]

  • 5-Fluoroorotic acid - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Chemical Spills. Emergency Management - Florida State University. Available at: [Link]

  • Guidelines on the Treatment and Disposal of Waste at the University of Zurich. University of Zurich. Available at: [Link]

  • A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling. Safelyio. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.